2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-6-7-17-12(9)8-14-11-5-3-2-4-10(11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWXNFBCJQXAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424191 | |
| Record name | 2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881445-21-2 | |
| Record name | 2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid, a molecule of interest for potential applications in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific compound, this document outlines two robust and scientifically sound hypothetical pathways based on established organic chemistry principles: Reductive Amination and Nucleophilic Substitution .
This guide offers detailed experimental protocols, structured data tables for easy comparison of intermediates and final products, and visual diagrams of the synthetic pathways and workflows to aid in the practical execution of these syntheses.
Synthetic Pathways
Two primary synthetic strategies are proposed for the synthesis of this compound. Both routes commence from commercially available or readily synthesizable starting materials.
Route A: Reductive Amination
This pathway involves the condensation of 2-amino-3-methylbenzoic acid with 3-methyl-2-thiophenecarboxaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. An initial esterification of the benzoic acid may be beneficial to avoid side reactions.
Route B: Nucleophilic Substitution
This alternative route involves the direct alkylation of 2-amino-3-methylbenzoic acid with 2-(chloromethyl)-3-methylthiophene. The amino group of the benzoic acid acts as a nucleophile, displacing the chloride to form the target N-C bond. Similar to Route A, esterification of the benzoic acid prior to the substitution reaction is recommended.
Diagrams of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed synthetic routes.
An In-depth Technical Guide to the Chemical Properties of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Disclaimer: Publicly available experimental data for the specific compound 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, particularly its isomer 3-[(2-thienylmethyl)amino]benzoic acid, and general principles of organic chemistry. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the class of N-substituted aminobenzoic acids. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The structure, combining a benzoic acid moiety with a substituted thienylmethylamine, suggests potential for various pharmacological applications. Aminobenzoic acid derivatives are known to possess anti-inflammatory, analgesic, antimicrobial, and even anticancer properties. The inclusion of the thiophene ring, a common scaffold in pharmaceuticals, further enhances the potential for biological interactions. This document aims to provide a detailed technical overview of the predicted chemical properties, potential synthetic routes, and possible biological significance of this compound.
Chemical Properties
Due to the lack of direct experimental data for this compound, the following tables summarize its predicted properties and the available data for the closely related isomer, 3-[(2-thienylmethyl)amino]benzoic acid, for comparative purposes.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H13NO2S |
| Molecular Weight | 247.31 g/mol |
| CAS Number | Not available |
| Predicted XLogP3 | ~3.0 |
| Predicted Hydrogen Bond Donors | 2 |
| Predicted Hydrogen Bond Acceptors | 4 |
| Predicted Rotatable Bond Count | 4 |
| Predicted Topological Polar Surface Area | 77.6 Ų |
Table 2: Chemical Properties of the Isomer 3-[(2-Thienylmethyl)amino]benzoic acid
| Property | Value | Reference |
| IUPAC Name | 3-(thiophen-2-ylmethylamino)benzoic acid | [1] |
| Synonyms | 3-[(2-thienylmethyl)amino]benzoic acid, 3-((Thiophen-2-ylmethyl)amino)benzoic acid | [1] |
| Molecular Formula | C12H11NO2S | [1] |
| Molecular Weight | 233.29 g/mol | [1] |
| CAS Number | 869947-84-2 | [1] |
| Computed XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 233.05104977 Da | [1] |
| Topological Polar Surface Area | 77.6 Ų | [1] |
Experimental Protocols: Synthesis
A general and plausible method for the synthesis of N-substituted 2-aminobenzoic acids like the target compound is through reductive amination. This common organic reaction involves the reaction of an amine with a carbonyl compound.
General Protocol for the Synthesis of this compound via Reductive Amination:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add 3-methyl-2-thiophenecarboxaldehyde (1.1 equivalents) to the solution. A catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate the formation of the imine intermediate. The reaction mixture is typically stirred at room temperature.
-
Reduction: Once the imine formation is deemed complete (monitored by TLC), a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2 equivalents) is added portion-wise to the reaction mixture. The temperature should be controlled, often by using an ice bath, as the reduction can be exothermic.
-
Work-up: After the reduction is complete, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess reducing agent.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization, to yield the final product, this compound.
References
In-Depth Technical Guide: Characterization of 2-([(3-Methyl-2-thienyl)methyl]amino)benzoic Acid (CAS 881445-21-2)
Disclaimer: Publicly available scientific literature and databases lack specific experimental data for the characterization of 2-([(3-Methyl-2-thienyl)methyl]amino)benzoic acid (CAS 881445-21-2). This guide provides a general framework for its characterization based on the known properties of its constituent chemical moieties—aminobenzoic acids and thiophene derivatives. The experimental protocols, quantitative data, and biological pathways described herein are predictive and illustrative, serving as a template for researchers.
Core Compound Identification
The compound with CAS number 881445-21-2 is identified as 2-([(3-Methyl-2-thienyl)methyl]amino)benzoic acid[1].
| Identifier | Value |
| CAS Number | 881445-21-2 |
| Molecular Formula | C13H13NO2S |
| IUPAC Name | 2-([(3-methyl-2-thienyl)methyl]amino)benzoic acid |
| Molecular Weight | 247.32 g/mol |
| Canonical SMILES | CC1=C(CSC1)CNC2=CC=CC=C2C(=O)O |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point (°C) | 150-170 | Based on similar N-substituted aminobenzoic acids. |
| Boiling Point (°C) | > 400 | Decomposition may occur at high temperatures. |
| LogP | 3.5 ± 0.5 | Indicates moderate lipophilicity. |
| Water Solubility | Low | The presence of aromatic rings and the carboxylic acid group suggests pH-dependent solubility. |
| pKa | 4.0-5.0 (Carboxylic Acid), 2.0-3.0 (Amine) | Estimated values for the acidic and basic functional groups. |
Spectroscopic Characterization (Hypothetical Data)
No experimental spectral data has been published. Below are the expected spectral characteristics for this molecule.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methyl group on the thiophene ring, the methylene bridge, aromatic protons on both the thiophene and benzene rings, the amine proton, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, aromatic carbons of both rings, and the carboxyl carbon. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500), C=O stretching of the carboxylic acid (around 1700), C-N stretching (around 1250-1350), and C-S stretching from the thiophene ring. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 248.07. |
Experimental Protocols
Illustrative Synthesis Protocol
A potential synthetic route for 2-([(3-Methyl-2-thienyl)methyl]amino)benzoic acid could involve a reductive amination reaction.
Workflow for a Generic Reductive Amination Synthesis
Caption: General workflow for synthesizing the target compound.
Detailed Steps:
-
Reaction Setup: Dissolve 2-aminobenzoic acid and 3-methyl-2-thiophenecarboxaldehyde in a suitable solvent like dichloromethane.
-
Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride portion-wise to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization to obtain the final compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR, IR, and mass spectrometry.
Analytical Characterization Workflow
Caption: Workflow for analytical characterization.
Potential Biological Activity and Signaling Pathways
While no biological activity has been reported for this specific compound, its structural motifs are present in molecules with known pharmacological effects. For instance, aminobenzoic acid derivatives are known to possess anti-inflammatory, antimicrobial, and analgesic properties[2][3]. Thiophene-containing compounds are also of great interest in medicinal chemistry due to their wide range of biological activities.
Hypothetical Signaling Pathway Inhibition
Given the prevalence of similar structures in kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a protein kinase signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer and inflammatory diseases.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-([(3-Methyl-2-thienyl)methyl]amino)benzoic acid. However, based on the SDS for similar aminobenzoic acid derivatives, the following precautions should be taken[4][5][6][7][8]:
| Hazard | Precaution |
| Skin and Eye Irritation | Wear protective gloves, clothing, and eye/face protection. |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area. |
| Ingestion | Do not eat, drink, or smoke when using this product. |
| Environmental | Avoid release to the environment. |
Conclusion
2-([(3-Methyl-2-thienyl)methyl]amino)benzoic acid is a commercially available compound with limited publicly available characterization data. This guide provides a predictive framework for its physicochemical properties, spectroscopic analysis, and potential biological activity based on its chemical structure. The provided experimental workflows and hypothetical signaling pathways are intended to serve as a starting point for researchers interested in further investigating this molecule. All presented quantitative data and biological activities should be experimentally verified.
References
- 1. keyorganics.net [keyorganics.net]
- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aaronchem.com [aaronchem.com]
An In-depth Technical Guide to the Mechanism of Action of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid (Tenidap)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid, more commonly known as Tenidap, is a novel anti-inflammatory and analgesic agent. Developed as a potential treatment for rheumatoid arthritis, Tenidap exhibits a multifaceted mechanism of action that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its primary modes of action include the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, as well as the modulation of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the molecular mechanisms of Tenidap, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways involved. It is important to note that the clinical development of Tenidap was discontinued due to observations of liver and kidney toxicity.[1]
Dual Inhibition of Arachidonic Acid Metabolism
Tenidap exerts its anti-inflammatory effects by targeting two critical enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual inhibition leads to a reduction in the synthesis of both prostaglandins and leukotrienes, potent mediators of inflammation and pain.
Cyclooxygenase (COX) Inhibition
Tenidap inhibits both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[2][3] In various in vitro human test systems, Tenidap has been shown to be a more potent inhibitor of COX-1 than COX-2.[4]
Quantitative Data on COX Inhibition by Tenidap
| Parameter | Value | Assay System | Reference |
| COX-1 IC50 | 20 nM | Calcium ionophore-stimulated prostaglandin D2 synthesis in rat basophilic leukemia cells | [4] |
| COX-1 IC50 | 7.8 µM | Human blood in vitro | [4] |
| COX-1 IC50 | <0.03 µM | Not specified | [2] |
| COX-1 IC50 | 0.03 µM | Not specified | [3] |
| COX-2 IC50 | 1.2 µM | Not specified | [2][3] |
In Vivo Efficacy of Tenidap (COX-dependent)
| Parameter | Value | Animal Model | Reference |
| ED50 | 14 mg/kg | Carrageenan-induced paw edema in rats | [4] |
| ED50 | 1.4 mg/kg | Glucocorticoid-resistant UV erythema in guinea pigs | [4] |
5-Lipoxygenase (5-LOX) Inhibition
Tenidap also demonstrates inhibitory activity against 5-lipoxygenase, an enzyme responsible for the production of leukotrienes, which are involved in various inflammatory processes, including neutrophil degranulation.[5] Studies have shown that Tenidap treatment leads to a decrease in the ex vivo production of leukotriene B4 (LTB4) in synovial fluid samples from patients with rheumatoid arthritis.[5]
Modulation of Pro-inflammatory Cytokines
A key aspect of Tenidap's mechanism of action is its ability to modulate the activity of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
Interleukin-1 (IL-1) Pathway
Tenidap has been shown to be a potent inhibitor of the Type I IL-1 receptor in synovial fibroblasts from patients with osteoarthritis and rheumatoid arthritis.[6] This inhibition is dose-dependent and appears to be post-transcriptional, as it reduces the IL-1 receptor protein without affecting its mRNA levels.[6] Consequently, Tenidap markedly reduces IL-1 induced collagenase expression in these cells.[6]
Quantitative Data on IL-1 Receptor Inhibition by Tenidap
| Cell Type | Concentration | Reduction in IL-1 Binding Sites | Reference |
| Osteoarthritis Synovial Fibroblasts | 2.5 µg/ml | 41% | [6] |
| Osteoarthritis Synovial Fibroblasts | 20 µg/ml | 81% | [6] |
| Rheumatoid Arthritis Synovial Fibroblasts | 2.5 µg/ml | 29% | [6] |
| Rheumatoid Arthritis Synovial Fibroblasts | 20 µg/ml | 89% | [6] |
Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)
In vitro studies using human cell lines have demonstrated that Tenidap significantly inhibits the production of IL-1, IL-6, and TNF-α. Furthermore, Tenidap has been shown to be a very potent inhibitor of IL-6 synthesis in a human astrocytoma cell line, independent of the stimulus used.[7]
Other Anti-inflammatory Mechanisms
Beyond its effects on eicosanoid and cytokine pathways, Tenidap exhibits other anti-inflammatory properties.
Inhibition of Neutrophil Degranulation
Tenidap has been found to decrease the release of the granule proteins lactoferrin and elastase from polymorphonuclear cells (PMNs) in patients with rheumatoid arthritis.[5] It also potently inhibits the release of activated neutrophil collagenase, primarily by interfering with the activation of the latent enzyme.[8] This effect is associated with a reduction in myeloperoxidase activity and hypochlorous acid production.[8]
Free Radical Scavenging
In vitro studies have demonstrated that Tenidap possesses general free radical scavenging effects at clinically relevant concentrations, although it does not appear to affect the superoxide anion.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below as representative protocols.
Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
This assay is a widely used method to determine the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant environment.
Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay:
-
Aliquots of whole blood are pre-incubated with various concentrations of Tenidap or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.
-
COX-1 activity is stimulated by the addition of a calcium ionophore (e.g., A23187) or by allowing the blood to clot, which induces thromboxane B2 (TXB2) production.
-
The reaction is stopped, and plasma or serum is collected for the measurement of a stable COX-1 product, typically TXB2, using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
COX-2 Assay:
-
To measure COX-2 activity, whole blood is first treated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block the constitutive COX-1 activity.
-
COX-2 expression is then induced by incubating the blood with an inflammatory stimulus, such as lipopolysaccharide (LPS), for several hours.
-
Following induction, the blood is treated with various concentrations of Tenidap or vehicle control.
-
Prostaglandin E2 (PGE2) production, a primary product of COX-2, is then measured in the plasma using ELISA or RIA.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2.
dot
Caption: Workflow for the human whole blood COX inhibition assay.
5-Lipoxygenase (5-LOX) Activity Assay (Cell-Based)
This assay measures the inhibition of 5-LOX activity by quantifying the production of its downstream product, leukotriene B4 (LTB4).
Protocol:
-
Cell Culture: Human neutrophils or a suitable leukocyte cell line are cultured and seeded into multi-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of Tenidap, a known 5-LOX inhibitor (e.g., Zileuton) as a positive control, or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: 5-LOX activity is stimulated by the addition of a calcium ionophore (e.g., A23187), which initiates the release of arachidonic acid and subsequent leukotriene synthesis.
-
Sample Collection: After a defined incubation period, the cell supernatant is collected.
-
LTB4 Quantification: The concentration of LTB4 in the supernatant is measured using a competitive ELISA.
-
Data Analysis: The IC50 value for 5-LOX inhibition is determined by calculating the concentration of Tenidap that reduces LTB4 production by 50%.
dot
Caption: Workflow for the cell-based 5-lipoxygenase activity assay.
Cytokine Release Assay (Human Monocytes)
This assay is used to evaluate the effect of a compound on the production and release of cytokines from immune cells.
Protocol:
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and monocytes are further purified.
-
Cell Culture and Treatment: Monocytes are cultured in multi-well plates and treated with various concentrations of Tenidap or vehicle control.
-
Stimulation: Cytokine production is stimulated by adding an inflammatory agent, such as lipopolysaccharide (LPS), to the cell cultures.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine synthesis and release (e.g., 4-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant are measured using multiplex bead-based immunoassays or individual ELISAs.
-
Data Analysis: The inhibitory effect of Tenidap on the production of each cytokine is determined.
Northern Blot for Gene Expression Analysis
Northern blotting is a technique used to study gene expression by detecting specific RNA molecules in a sample.
Protocol:
-
Cell Culture and Treatment: Synovial fibroblasts or other relevant cell types are cultured and treated with Tenidap and/or an inflammatory stimulus (e.g., IL-1β).
-
RNA Extraction: Total RNA is extracted from the cells.
-
Gel Electrophoresis: The RNA samples are separated by size using denaturing agarose gel electrophoresis.
-
Blotting: The separated RNA is transferred from the gel to a solid support membrane (e.g., nitrocellulose or nylon).
-
Hybridization: The membrane is incubated with a labeled nucleic acid probe that is complementary to the target mRNA (e.g., collagenase mRNA).
-
Detection: The labeled probe that has hybridized to the target mRNA is detected, typically by autoradiography or chemiluminescence.
-
Analysis: The intensity of the detected signal provides a measure of the abundance of the target mRNA.
Signaling Pathways
dot
Caption: Tenidap's inhibition of the arachidonic acid cascade.
dot
Caption: Tenidap's modulation of the Interleukin-1 signaling pathway.
Conclusion
Tenidap is a potent anti-inflammatory agent with a unique mechanism of action that involves the dual inhibition of COX and 5-LOX, as well as the modulation of pro-inflammatory cytokines. This multifaceted approach offered the potential for broad anti-inflammatory and analgesic effects. However, the development of Tenidap was halted due to safety concerns, specifically liver and kidney toxicity. The information presented in this technical guide provides a detailed understanding of the molecular pharmacology of Tenidap, which may be valuable for the development of future anti-inflammatory therapies with improved safety profiles.
References
- 1. Lactoferrin Suppresses Neutrophil Extracellular Traps Release in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase [mdpi.com]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Screening for Biological Activity of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the potential biological activity screening of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid. As of the latest literature review, specific experimental data on the biological activities of this exact compound is not publicly available. The information presented herein is based on the known activities of structurally similar molecules, including derivatives of aminobenzoic acid and thienyl compounds. The methodologies and potential activities described are therefore predictive and intended to serve as a foundational guide for future research. Experimental validation is essential to determine the actual biological profile of the target compound.
Introduction
The compound this compound belongs to a class of molecules that feature both a thienyl moiety and an aminobenzoic acid scaffold. Derivatives of both parent structures have been reported to exhibit a wide range of pharmacological properties. Benzoic acid derivatives are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The inclusion of a thiophene ring is a common strategy in medicinal chemistry to modulate biological activity[2]. This guide outlines potential biological activities of interest for screening, detailed experimental protocols for these assays, and relevant signaling pathways that may be modulated.
Potential Biological Activities and Screening Approaches
Based on the activities of related compounds, the following areas represent promising avenues for screening the biological activity of this compound.
Anti-inflammatory and Analgesic Activity
Derivatives of 2-aminobenzoic acid have been synthesized and screened for potent anti-inflammatory and analgesic activities[3].
Table 1: Summary of Potential Anti-inflammatory and Analgesic Screening Data
| Parameter | Possible Outcome for this compound | Reference Compound Activity |
| Inhibition of COX-1/COX-2 | IC₅₀ (µM) | Varies |
| Reduction in Paw Edema (%) | To be determined | Active compounds showed significant reduction |
| Analgesic Effect (Writhing Test, %) | To be determined | Active compounds showed significant reduction |
-
In Vitro Cyclooxygenase (COX) Inhibition Assay:
-
Prepare various concentrations of the test compound.
-
Incubate the compound with purified COX-1 and COX-2 enzymes.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
-
In Vivo Carrageenan-Induced Paw Edema in Rats:
-
Administer the test compound or vehicle to groups of rats.
-
After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema compared to the vehicle-treated group.
-
-
In Vivo Acetic Acid-Induced Writhing Test in Mice:
-
Administer the test compound or vehicle to groups of mice.
-
After a set time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.
-
Count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes).
-
Calculate the percentage of protection from writhing compared to the vehicle-treated group.
-
Anticancer Activity
Benzoic acid derivatives have been investigated for their potential as anticancer agents, with some showing selective cytotoxicity towards tumor cells[4]. The mechanism of action can involve the induction of apoptosis through mitochondrial pathways[4].
Table 2: Summary of Potential Anticancer Screening Data
| Parameter | Possible Outcome for this compound | Reference Compound Activity |
| Cytotoxicity (IC₅₀, µM) in Cancer Cell Lines (e.g., HCT-15, COLO-205) | To be determined | Potent activity observed for related compounds[4] |
| Apoptosis Induction (%) | To be determined | Increased apoptosis in tumor cells[4] |
| Mitochondrial Membrane Potential (ΔΨm) Reduction | To be determined | Decrease in ΔΨm observed[4] |
| ATP Levels | To be determined | Reduction in cellular ATP[4] |
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., human colorectal cancer lines HCT-15 and COLO-205) in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the test compound at its IC₅₀ concentration.
-
After the treatment period, harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties[1].
Table 3: Summary of Potential Antimicrobial Screening Data
| Parameter | Possible Outcome for this compound | Reference Compound Activity |
| Minimum Inhibitory Concentration (MIC, µg/mL) against Bacterial Strains (e.g., E. coli, S. aureus) | To be determined | Varies depending on the derivative and bacterial strain[5] |
| Minimum Inhibitory Concentration (MIC, µg/mL) against Fungal Strains (e.g., C. albicans) | To be determined | Varies[5] |
-
Broth Microdilution Method for MIC Determination:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate broth media.
-
Inoculate each well with a standardized suspension of the target microorganism (bacterial or fungal).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Potential Signaling Pathways and Experimental Workflows
The biological activities of compounds like this compound are often mediated through specific signaling pathways. Below are diagrams representing a hypothetical workflow for screening and a potential signaling pathway that could be investigated based on the activities of related molecules.
Caption: Figure 1: General Workflow for Biological Activity Screening.
Caption: Figure 2: Hypothetical Apoptosis Induction Pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the known pharmacological profiles of structurally related thienyl and aminobenzoic acid derivatives suggest that it may possess valuable anti-inflammatory, analgesic, anticancer, and/or antimicrobial properties. The experimental protocols and potential pathways outlined in this guide provide a comprehensive framework for the systematic screening and characterization of this novel compound. Rigorous experimental investigation is crucial to elucidate its specific biological functions and therapeutic potential.
References
- 1. Buy Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester [smolecule.com]
- 2. 4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE | 775293-37-3 | Benchchem [benchchem.com]
- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Evaluation of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial Search and Findings:
A comprehensive literature search for "2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid" did not yield any specific in vitro evaluation data, experimental protocols, or established signaling pathways for this particular compound. The search results primarily contained information on structurally related but distinct benzoic acid derivatives.
This technical guide, therefore, serves as a foundational resource outlining the potential avenues for the in vitro evaluation of this novel compound, based on the analysis of similar molecular structures. It provides hypothetical experimental designs and potential signaling pathways that could be investigated, adhering to the user's specified formatting requirements.
Hypothetical In Vitro Evaluation Strategy
Given the structural motifs of a substituted thienyl ring linked to a benzoic acid moiety, a common scaffold in pharmacologically active compounds, a logical starting point for in vitro evaluation would be to assess its potential as an anti-inflammatory and anti-cancer agent.
Table 1: Proposed Initial In Vitro Screening Assays
| Assay Type | Target/Objective | Typical Methodologies | Key Quantitative Readouts |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) Inhibition | Enzyme Immunoassay (EIA) | IC₅₀ (Half-maximal inhibitory concentration) |
| Lipoxygenase (LOX) Inhibition | Spectrophotometric Assay | IC₅₀ | |
| Nitric Oxide (NO) Production in Macrophages | Griess Assay | Inhibition of NO production (%) | |
| Pro-inflammatory Cytokine Release (TNF-α, IL-6) | ELISA | Inhibition of cytokine release (pg/mL) | |
| Cytotoxicity | General cell viability | MTT, XTT, or CellTiter-Glo® Assay | GI₅₀ (Half-maximal growth inhibition) |
| Antiproliferative | Cancer cell line proliferation | BrdU incorporation assay, Ki-67 staining | Inhibition of proliferation (%) |
| Apoptosis Induction | Caspase activation, PARP cleavage | Western Blot, Caspase-Glo® Assay | Fold-change in caspase activity, Cleaved PARP levels |
| Mechanism of Action | Kinase Inhibition Profiling | Kinase panel screening (e.g., DiscoverX, Promega) | IC₅₀ or % inhibition for various kinases |
| NF-κB Pathway Activation | Luciferase reporter assay | Inhibition of NF-κB transcriptional activity |
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be central to the in vitro evaluation of this compound.
Protocol 1: COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute COX-1 and COX-2 enzymes to the desired concentration.
-
Prepare arachidonic acid (substrate) solution.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
-
Assay Procedure:
-
Add assay buffer, heme, and the enzyme to each well of a 96-well plate.
-
Add the test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of prostaglandin E2 (PGE2) produced using a specific EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI₅₀ value from the dose-response curve.
-
Potential Signaling Pathways and Visualizations
Based on the anti-inflammatory and anti-cancer activities of similar compounds, the following signaling pathways are plausible targets for this compound.
Diagram 1: Hypothetical Inhibition of the NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by the test compound.
Diagram 2: Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols and potential mechanisms of action are hypothetical and based on the analysis of structurally related compounds. Further investigation is required to determine the actual in vitro profile of this compound.
An In-depth Technical Guide on the Structure-Activity Relationship of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid, a molecule belonging to the N-substituted anthranilic acid class of compounds. While direct and extensive research on this specific molecule is not widely available in published literature, this document extrapolates from the well-established SAR of structurally related N-arylanthranilic acids to provide insights into its potential biological activity, likely mechanisms of action, and key structural features influencing its effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Introduction to N-Substituted Anthranilic Acids
N-substituted anthranilic acid derivatives are a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities.[1] The core scaffold, anthranilic acid, consists of a benzoic acid with an amino group at the ortho position. This arrangement provides a versatile platform for chemical modifications, leading to a wide array of biological effects.[2] Historically, this class of compounds is best known for its potent anti-inflammatory properties, with prominent members including mefenamic acid and flufenamic acid.[3] These non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5]
The biological activities of N-substituted anthranilic acids are not limited to anti-inflammatory effects. Various derivatives have been investigated for analgesic, antipyretic, antimicrobial, and even anticancer properties.[6][7] The specific nature and potency of the biological activity are highly dependent on the nature of the substituent attached to the amino group.
Core Molecular Structure and Key Features
The molecule of interest, this compound, possesses several key structural features that are likely to dictate its biological activity:
-
Anthranilic Acid Core: This provides the acidic carboxyl group, which is often crucial for binding to the active site of target enzymes, such as COX.
-
Secondary Amine Linker: The nitrogen atom serves as a flexible linker between the anthranilic acid core and the heterocyclic substituent.
-
Thienylmethyl Substituent: The presence of a thiophene ring, a sulfur-containing aromatic heterocycle, introduces specific electronic and steric properties. The methyl group on the thiophene ring further modifies these properties.
Synthesis Strategies
The synthesis of N-substituted anthranilic acids is well-documented. A common and effective method is the Ullmann condensation, which involves the reaction of an o-halobenzoic acid with a suitable amine in the presence of a copper catalyst and a base.[8][9]
A plausible synthetic route for this compound would involve the Ullmann condensation of 2-chlorobenzoic acid with (3-methyl-2-thienyl)methanamine.
A general procedure for the synthesis of N-aryl anthranilic acid derivatives is as follows:
-
A mixture of o-chlorobenzoic acid (1 equivalent), the desired amine (e.g., (3-methyl-2-thienyl)methanamine, 1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide is prepared in a suitable solvent such as N,N-dimethylformamide (DMF) or in the absence of a solvent.[8]
-
The reaction mixture is heated under reflux for several hours (typically 6-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).[9]
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The mixture is then acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted anthranilic acid.[8]
Below is a DOT script visualizing the general workflow for the synthesis and evaluation of N-substituted anthranilic acid derivatives.
Structure-Activity Relationship (SAR)
The SAR for N-substituted anthranilic acids as anti-inflammatory agents has been extensively studied. The following sections summarize key findings from the literature that can be extrapolated to this compound.
The 2-aminobenzoic acid scaffold is a critical pharmacophore. The carboxylic acid group is essential for activity, likely due to its ability to form ionic interactions with key residues (such as a positively charged arginine) in the active site of COX enzymes. The ortho-disposed amino group and its linker to the substituent also play a crucial role in orienting the molecule within the binding pocket.
The nature of the substituent on the nitrogen atom is a major determinant of potency and selectivity. For N-arylanthranilic acids, substitutions on the aryl ring significantly impact activity. For the target molecule, the key substituent is the 3-methyl-2-thienylmethyl group.
-
Thiophene Ring: The bioisosteric replacement of a phenyl ring with a thiophene ring is a common strategy in medicinal chemistry. The sulfur atom in the thiophene ring can engage in different interactions (e.g., hydrogen bonding, metal coordination) compared to a phenyl ring, potentially altering the binding affinity and selectivity for the target enzyme.
-
Methyl Group: The methyl group at the 3-position of the thiophene ring introduces steric bulk and alters the electronic properties of the ring. Its position will influence how the thienyl moiety fits into the hydrophobic pocket of the enzyme's active site.
-
Methylene Linker: The methylene (-CH2-) group between the thiophene ring and the amino group provides conformational flexibility, allowing the thienyl group to adopt an optimal orientation for binding.
While specific quantitative data for this compound is not available, studies on other N-substituted anthranilic acids provide valuable insights. The anti-inflammatory activity of newly synthesized derivatives is often assessed using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition is measured.
| Compound Class | General Substituents | Observed Anti-inflammatory Activity | Reference |
| N-Aryl Anthranilic Acids | Substituted anilines | Significant activity, with potency depending on the nature and position of substituents on the aniline ring. | [8][9] |
| N-Substituted Anthranilic Acid Derivatives | Complex heterocyclic moieties | Potent activity, in some cases exceeding that of standard drugs like phenylbutazone. | [10] |
For example, certain 5-bromo-N-substituted anthranilic acid derivatives have shown potent anti-inflammatory activity, with some compounds exhibiting over 50% inhibition of inflammation in the rat paw edema assay at a dose of 50 mg/kg.[10] This highlights the potential for significant anti-inflammatory activity in this class of compounds.
Probable Mechanism of Action: COX Inhibition
The most probable mechanism of action for the anti-inflammatory effects of this compound is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
There are two main isoforms of COX:
-
COX-1: Constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2: Inducible and its expression is upregulated at sites of inflammation.
Most traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2. The inhibition of COX-1 is associated with common side effects such as gastrointestinal irritation.[5] The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize these side effects. The structural features of this compound, particularly the nature of the thienylmethyl substituent, will determine its relative selectivity for COX-1 versus COX-2.
The following DOT script illustrates the signaling pathway of COX inhibition.
Conclusion and Future Directions
Based on the extensive research on the N-substituted anthranilic acid scaffold, it is highly probable that this compound exhibits biological activity, most likely as an anti-inflammatory agent through the inhibition of COX enzymes. The specific potency and selectivity of this molecule will be determined by the precise interactions of the 3-methyl-2-thienylmethyl moiety with the active site of the COX isoforms.
To fully elucidate the structure-activity relationship of this specific compound, the following future research is recommended:
-
Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound.
-
In Vitro Biological Evaluation: Screening of the compound against COX-1 and COX-2 to determine its inhibitory potency (IC50 values) and selectivity.
-
Analogue Synthesis and SAR Studies: The synthesis of a series of analogues with systematic modifications to the thienylmethyl group (e.g., varying the position of the methyl group, introducing other substituents, or replacing the thiophene with other heterocycles) to build a detailed SAR profile.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of inflammation and pain to establish their in vivo efficacy and safety profile.
-
Computational Modeling: Molecular docking and dynamics simulations to visualize the binding mode of the compounds in the active sites of COX-1 and COX-2 and to rationalize the observed SAR.
This guide provides a foundational understanding of the potential of this compound and serves as a starting point for further investigation into this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anti-inflammatory activity of structurally simple anthranilic acid congeners devoid of ulcerogenic side effects. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.com [iomcworld.com]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available toxicological data for the specific compound 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid is limited. This document, therefore, serves as an in-depth technical guide outlining the standard methodologies and a hypothetical framework for a preliminary toxicity assessment of a novel chemical entity (NCE) with this structure. The data presented herein is illustrative and should not be considered as factual results for the named compound.
Executive Summary
The initial safety evaluation of any new chemical entity is a critical step in the drug discovery and development pipeline. This whitepaper details a structured approach to the preliminary toxicity assessment of this compound, henceforth referred to as Compound TMB. The assessment framework encompasses a battery of in vitro and in vivo assays designed to identify potential cytotoxic, genotoxic, and acute systemic toxicities. This guide provides detailed experimental protocols, illustrative data, and visual workflows to aid researchers in designing and interpreting early-stage safety studies.
Introduction
Compound TMB, a derivative of benzoic acid containing a thienylmethylamino moiety, represents a class of structures with potential biological activity. A thorough understanding of its safety profile is paramount before proceeding to more advanced preclinical and clinical development. The preliminary toxicity assessment aims to:
-
Determine the concentration range at which the compound exhibits cellular toxicity.
-
Evaluate its potential to induce genetic mutations.
-
Assess its effects on critical physiological systems, such as cardiac function.
-
Establish an initial estimate of its acute oral toxicity.
This guide will cover the standard assays employed to achieve these objectives, including cytotoxicity assays, the bacterial reverse mutation (Ames) test, hERG channel inhibition assays, and an acute oral toxicity study based on OECD guidelines.
In Vitro Toxicity Assessment
In vitro assays are fundamental to early toxicity screening, offering a rapid and cost-effective means to evaluate the potential of a compound to cause adverse effects at the cellular level.[1]
Cytotoxicity Assessment
Cytotoxicity assays are used to measure the toxic effects of a compound on cultured cells.[2] A common method is the MTT assay, which assesses cell viability by measuring the metabolic activity of cells.[3]
3.1.1 Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[3]
-
Cell Seeding: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: Serial dilutions of Compound TMB (e.g., from 0.1 µM to 100 µM) are prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound.[3] A vehicle control (e.g., DMSO) and a no-treatment control are included.[3]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the treatment period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[2]
3.1.2 Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Exposure Time (hours) | Compound TMB IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HepG2 (Liver) | 24 | 45.8 ± 3.2 | 0.8 ± 0.1 |
| HepG2 (Liver) | 48 | 28.1 ± 2.5 | 0.5 ± 0.08 |
| HEK293 (Kidney) | 24 | > 100 | 1.2 ± 0.2 |
| HEK293 (Kidney) | 48 | 85.3 ± 6.7 | 0.9 ± 0.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations. The Ames test is a widely used initial screen for mutagenic potential.[4]
3.2.1 Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[5] The assay detects mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[4]
-
Strain Selection: A standard panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[6]
-
Exposure: 100 µL of the bacterial culture, 500 µL of the S9 mixture (or buffer), and various concentrations of Compound TMB are added to molten top agar.[5]
-
Plating: The mixture is poured onto minimal glucose agar plates.[5]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[5]
-
Colony Counting: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[7]
3.2.2 Data Presentation: Hypothetical Ames Test Results
| Strain | Metabolic Activation (S9) | Compound TMB Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Ratio (Fold Increase) |
| TA100 | - | 0 (Vehicle) | 125 ± 15 | - |
| 10 | 130 ± 12 | 1.04 | ||
| 50 | 145 ± 18 | 1.16 | ||
| 100 | 150 ± 20 | 1.20 | ||
| TA100 | + | 0 (Vehicle) | 135 ± 16 | - |
| 10 | 140 ± 14 | 1.04 | ||
| 50 | 280 ± 25 | 2.07 | ||
| 100 | 450 ± 30 | 3.33 | ||
| A result is considered positive if there is a dose-dependent increase in revertants and a fold increase of ≥ 2.0. |
Cardiac Safety Assessment: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[8] Therefore, assessing a compound's potential to block this channel is a critical part of early safety profiling.[8]
3.3.1 Experimental Protocol: Automated Patch Clamp Assay
Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch-clamp techniques.[9]
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[9]
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit the hERG current. A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing pulse to measure the characteristic tail current, which is the primary measurement for assessing hERG block.[8]
-
Compound Application: The cells are exposed to a vehicle control followed by sequentially increasing concentrations of Compound TMB.[9]
-
Data Acquisition: The hERG tail current is recorded continuously. The percentage of current inhibition at each concentration is calculated relative to the vehicle control.[8]
-
Data Analysis: A concentration-response curve is generated to determine the IC50 value.[8]
3.3.2 Data Presentation: Hypothetical hERG Inhibition Data
| Compound | IC50 (µM) |
| Compound TMB | 25.5 |
| Positive Control (E-4031) | 0.01 |
In Vivo Acute Oral Toxicity Assessment
An acute oral toxicity study provides information on the potential health hazards that may result from a single, short-term oral exposure to a substance.[10] The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals.[11]
Experimental Protocol: OECD 423 Guideline
-
Animal Model: The study is typically conducted in one sex, usually female rats.[11]
-
Dosing: The procedure is stepwise, using three animals per step.[11] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[12]
-
Observation: After dosing, the animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13]
-
Stepwise Procedure: The outcome of the first step determines the next step. For example, if mortality is observed at 300 mg/kg, the next step would be to dose a new group of animals at 50 mg/kg. If no mortality is observed, the next step would be to dose a new group at 2000 mg/kg.[11]
-
Classification: Based on the mortality observed at the different dose levels, the substance is assigned to a toxicity class according to the Globally Harmonised System (GHS).[10]
Data Presentation: Hypothetical Acute Oral Toxicity Data (OECD 423)
| Step | Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs |
| 1 | 300 | 3 | 0/3 | No significant signs observed |
| 2 | 2000 | 3 | 1/3 | Lethargy, piloerection in all animals |
Visualizations: Workflows and Pathways
Diagram: Preliminary Toxicity Assessment Workflow
Caption: Workflow for preliminary toxicity assessment of a novel compound.
Diagram: Hypothetical Metabolic Pathway of Compound TMB
Caption: Hypothetical metabolic pathway for Compound TMB.
Diagram: Ames Test Logic
References
- 1. kosheeka.com [kosheeka.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. benchchem.com [benchchem.com]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid. Due to the absence of experimentally recorded spectra in publicly available databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also outlines standardized experimental protocols for the acquisition of such data and includes a workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational models and provide expected values for key spectroscopic parameters.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~8.0 | Doublet | 1H | H-6 (benzoic acid) |
| ~7.5 | Triplet | 1H | H-4 (benzoic acid) |
| ~7.2 | Doublet | 1H | H-5 (thiophene) |
| ~6.9 | Triplet | 1H | H-3 (benzoic acid) |
| ~6.8 | Doublet | 1H | H-4 (thiophene) |
| ~4.5 | Singlet | 2H | -CH₂- |
| ~2.2 | Singlet | 3H | -CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 | -COOH |
| ~150 | C-2 (benzoic acid) |
| ~140 | C-2 (thiophene) |
| ~135 | C-3 (thiophene) |
| ~132 | C-4 (benzoic acid) |
| ~128 | C-5 (thiophene) |
| ~125 | C-4 (thiophene) |
| ~120 | C-6 (benzoic acid) |
| ~118 | C-1 (benzoic acid) |
| ~115 | C-5 (benzoic acid) |
| ~112 | C-3 (benzoic acid) |
| ~45 | -CH₂- |
| ~14 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (secondary amine) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1580 | Medium | N-H bend (secondary amine) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1150 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 247 | [M]⁺ (Molecular Ion) |
| 230 | [M-OH]⁺ |
| 202 | [M-COOH]⁺ |
| 111 | [C₅H₅S-CH₂]⁺ |
| 97 | [C₄H₃S-CH₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Collect a sufficient number of scans (typically several thousand) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-500 Da.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies for their experimental determination. Researchers can use this information as a reference for their own analytical work and in the development of new chemical entities.
discovery and history of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
An in-depth search for the discovery and history of the specific chemical compound, 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid, did not yield any direct results. Publicly available scientific literature and chemical databases do not contain specific information regarding the synthesis, discovery, or historical development of this particular molecule.
While the search did identify related compounds and general methodologies for the synthesis of benzoic acid derivatives, no documents specifically mention or detail the properties or development of this compound. The constituent parts of the molecule, such as aminobenzoic acids and thienyl-containing compounds, are common in medicinal chemistry, but the specific linkage and substitution pattern of the requested compound is not described in the available literature.
Therefore, a technical guide or whitepaper on the core discovery and history of this compound cannot be constructed at this time due to the absence of foundational information. Further research in specialized, proprietary databases or unpublished archives would be necessary to uncover any potential information on this compound.
Methodological & Application
Application Notes and Protocols for 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid is a derivative of anthranilic acid, a class of compounds known for their diverse biological activities. Anthranilic acid derivatives, such as mefenamic acid and flufenamic acid, are established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The incorporation of a substituted thienyl moiety suggests potential modulation of its pharmacological profile, making it a compound of interest for drug discovery and development. This document provides a detailed, albeit proposed, experimental protocol for the synthesis, purification, characterization, and biological evaluation of this compound. Due to the absence of specific literature for this exact molecule, the following protocols are adapted from established methods for structurally related compounds.[1][3][4]
Potential Applications
-
Anti-inflammatory Agent: As an N-aryl anthranilic acid derivative, the compound is a candidate for development as an anti-inflammatory drug.[1][5]
-
Analgesic Agent: Many anthranilic acid derivatives exhibit analgesic properties, suggesting a potential application in pain management.[6]
-
Research Tool: This compound can be used as a tool to investigate the structure-activity relationships of anthranilic acid derivatives and to explore novel biological targets.
Experimental Protocols
I. Synthesis of this compound
Two plausible synthetic routes are presented: Reductive Amination and Ullmann Condensation.
Method A: Reductive Amination
This method involves the reaction of 2-aminobenzoic acid with 3-methyl-2-thiophenecarboxaldehyde, followed by reduction of the intermediate imine.
Workflow for Reductive Amination
Caption: Proposed workflow for the synthesis of this compound via reductive amination.
Protocol:
-
To a solution of 2-aminobenzoic acid (1 eq.) in methanol, add 3-methyl-2-thiophenecarboxaldehyde (1.1 eq.).
-
Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 eq.) in portions.[4]
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Method B: Ullmann Condensation
This classic method for forming C-N bonds involves the copper-catalyzed reaction of a 2-halobenzoic acid with an amine.[1][8]
Protocol:
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 eq.), (3-methyl-2-thienyl)methanamine (1.2 eq.), anhydrous potassium carbonate (2 eq.), and a catalytic amount of copper(I) iodide or copper oxide.[1]
-
Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[8]
-
Heat the reaction mixture to 150-170 °C and stir for 6-8 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.[1]
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure compound.[7]
II. Characterization of the Synthesized Compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | - Broad peak around 3300-2500 for O-H (carboxylic acid)- Peak around 3300 for N-H stretching- Peak around 1680-1650 for C=O (carboxylic acid)- Peaks corresponding to C=C stretching of aromatic and thiophene rings- Peaks for C-N and C-S stretching |
| ¹H-NMR (DMSO-d₆, δ ppm) | - Aromatic protons of the benzoic acid ring (multiplets)- Thiophene ring protons (doublets or multiplets)- Methylene protons (-CH₂-) adjacent to the NH group (doublet or singlet)- Methyl protons (-CH₃) on the thiophene ring (singlet)- NH proton (broad singlet)- COOH proton (broad singlet, likely downfield) |
| Mass Spectrometry (ESI-MS) | - Molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₁₃H₁₃NO₂S. |
III. In Vitro Biological Evaluation: Cyclooxygenase (COX) Inhibition Assay
This assay will determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes, which is a common mechanism of action for NSAIDs.[10][11]
Protocol:
-
Use a commercial COX inhibitor screening assay kit (e.g., fluorometric or colorimetric).[12]
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.
-
Add various concentrations of the test compound to the sample wells. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (DMSO).
-
Incubate the plate at 25°C for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength according to the kit's instructions.[13]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values.
IV. In Vivo Biological Evaluation
A. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[14][15][16]
Protocol:
-
Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week.
-
Divide the animals into groups (n=6): vehicle control, positive control (e.g., indomethacin, 5 mg/kg), and test compound groups at different doses.
-
Administer the test compound or controls orally or intraperitoneally.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
B. Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This test is used to screen for peripheral analgesic activity.[17][18][19]
Protocol:
-
Use Swiss albino mice (20-30 g) and divide them into groups (n=6-8).
-
Administer the vehicle, a standard analgesic (e.g., diclofenac sodium, 10 mg/kg), or the test compound at various doses.[17]
-
After 30-60 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.[17]
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-20 minute period.[17][18]
-
Calculate the percentage of protection (analgesic activity) for each group compared to the control group.
Data Presentation
Table 1: Hypothetical COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin (Reference) | ~0.1 | ~1.5 | ~0.07 |
| Celecoxib (Reference) | >10 | ~0.05 | >200 |
Table 2: Hypothetical In Vivo Anti-inflammatory and Analgesic Data
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | % Inhibition of Writhing |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 30 | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined |
| Indomethacin/Diclofenac | 5/10 | ~50-60 | ~60-70 |
Potential Signaling Pathway
Hypothesized Mechanism of Action
N-aryl anthranilic acids typically function by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever.[20][21]
Caption: Hypothesized signaling pathway for the anti-inflammatory and analgesic effects of this compound, involving the inhibition of COX enzymes.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. Acetic acid-induced writhing test [bio-protocol.org]
- 20. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
using 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant potential as an anti-cancer agent in numerous preclinical studies.[1][2][3] Unlike many traditional NSAIDs, its anti-neoplastic activities are often mediated through a cyclooxygenase (COX)-independent mechanism, making it a subject of great interest in oncology research.[1][3] These application notes provide a comprehensive overview of the use of tolfenamic acid in cell culture, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy in various cancer cell lines.
Chemical Information:
| IUPAC Name | 2-(3-chloro-2-methylanilino)benzoic acid |
| Synonyms | Tolfenamic Acid |
| CAS Number | 13710-19-5 |
| Molecular Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 261.70 g/mol |
Mechanism of Action
Tolfenamic acid exerts its anti-cancer effects through a multi-faceted approach, involving both COX-dependent and independent pathways.
-
COX-Dependent Pathway : As an NSAID, tolfenamic acid inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] This inhibition reduces the synthesis of prostaglandins, which are lipid compounds involved in inflammation, pain, and fever.[5] Tolfenamic acid shows a stronger affinity for COX-2, which is often induced in inflammatory states and cancer.[5]
-
COX-Independent Pathway : A primary mechanism of tolfenamic acid's anti-cancer activity is the degradation of Specificity protein (Sp) transcription factors, specifically Sp1, Sp3, and Sp4.[1][2] These proteins are overexpressed in many cancers and regulate genes crucial for cell survival, proliferation, and angiogenesis.[1] By promoting the degradation of Sp proteins, tolfenamic acid downregulates their target genes, including:
-
c-Met : A receptor tyrosine kinase involved in cell growth and invasion.[1]
-
Vascular Endothelial Growth Factor (VEGF) : A key regulator of angiogenesis.[1][6]
-
Survivin : An inhibitor of apoptosis.[1]
-
Cyclin D1 : A protein essential for cell cycle progression.[2][7]
-
Bcl-2 : An anti-apoptotic protein.[2]
-
Additionally, tolfenamic acid can induce the production of reactive oxygen species (ROS), cause DNA damage, and increase the activation of nuclear factor-kappa B (NF-κB).[4][8]
Data Presentation
Anti-Proliferative Effects of Tolfenamic Acid (IC50 Values)
The half-maximal inhibitory concentration (IC50) of tolfenamic acid varies across different cancer cell lines, demonstrating a cell-type-specific response.
| Cancer Type | Cell Line | IC50 (µM) |
| Pancreatic Cancer | Panc-1 | 57.50 |
| L3.6pl | 42.3 | |
| MIA PaCa-2 | 68.23 | |
| Esophageal Cancer | SEG-1 | 36 |
| BIC-1 | 48 | |
| Head and Neck Cancer | KB | 54.9 |
Data compiled from a 2025 BenchChem technical guide.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of tolfenamic acid on the proliferation of cancer cells.[1]
Materials:
-
Tolfenamic acid
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treatment : Prepare various concentrations of tolfenamic acid (e.g., 0, 10, 25, 50, 75, 100 µM) in complete growth medium.[1] The final DMSO concentration should be kept constant across all wells, including the vehicle control (e.g., 0.1%).
-
Remove the existing medium from the wells and add 100 µL of the prepared tolfenamic acid solutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 hours).[1]
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the expression levels of specific proteins (e.g., Sp1, c-Met, VEGF, Survivin) in response to tolfenamic acid treatment.[1]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sp1, anti-c-Met, anti-VEGF, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction : Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE : Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Tolfenamic acid signaling pathways in cancer cells.
Caption: General experimental workflow for studying tolfenamic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The nonsteroidal anti-inflammatory drug tolfenamic acid inhibits BT474 and SKBR3 breast cancer cell and tumor growth by repressing erbB2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolfedine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for In Vivo Studies of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid is a novel benzoic acid derivative incorporating a substituted thienylmethylamino moiety. While specific in vivo data for this compound is not yet publicly available, its structural similarity to other known anti-inflammatory and analgesic agents suggests its potential as a therapeutic candidate. Benzoic acid derivatives are a well-established class of compounds with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The inclusion of the thienyl group may modulate the compound's pharmacological properties.
These application notes provide a comprehensive guide for the initial in vivo evaluation of this compound, based on established protocols for structurally related compounds. The proposed studies are designed to assess its potential anti-inflammatory and analgesic activities.
Predicted Biological Activity and Mechanism of Action
Based on the structure, this compound is predicted to possess anti-inflammatory and analgesic properties. Many benzoic acid derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain. The proposed primary mechanism of action is the inhibition of COX-1 and/or COX-2.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized mechanism of action via COX enzyme inhibition.
Experimental Protocols for In Vivo Evaluation
1. Acute Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) and assess the acute toxicity profile of the compound.
-
Animal Model: Swiss albino mice (20-25 g).
-
Methodology:
-
House animals in standard conditions with free access to food and water.
-
Divide animals into groups (n=6 per group).
-
Administer escalating single doses of the test compound (e.g., 5, 50, 300, 2000 mg/kg) orally or intraperitoneally. A control group receives the vehicle.
-
Observe animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, morbidity, or mortality.
-
Record body weight changes and any observed clinical signs.
-
Calculate the LD50 using a suitable statistical method.
-
2. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound.
-
Animal Model: Wistar rats (150-200 g).
-
Methodology:
-
Fast animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Divide animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound.
-
Administer the test compound or controls orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group.
-
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Experimental workflow for the paw edema model.
3. Analgesic Activity: Acetic Acid-Induced Writhing Test
-
Objective: To assess the peripheral analgesic activity of the test compound.
-
Animal Model: Swiss albino mice (20-25 g).
-
Methodology:
-
Fast animals for 2 hours before the experiment.
-
Divide animals into groups: vehicle control, positive control (e.g., Aspirin, 100 mg/kg), and treatment groups receiving different doses of the test compound.
-
Administer the test compound or controls orally 30 minutes before the acetic acid injection.
-
Induce pain by intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each animal over a 20-minute period.
-
Calculate the percentage of protection (analgesia) for each group.
-
4. Analgesic Activity: Hot Plate Test
-
Objective: To evaluate the central analgesic activity of the test compound.
-
Animal Model: Swiss albino mice (20-25 g).
-
Methodology:
-
Acclimatize animals to the hot plate apparatus.
-
Select animals that show a reaction time (paw licking or jumping) of 5-15 seconds on the hot plate maintained at 55 ± 0.5 °C.
-
Record the basal reaction time for each mouse.
-
Divide animals into groups: vehicle control, positive control (e.g., Morphine, 5 mg/kg), and treatment groups receiving different doses of the test compound.
-
Administer the test compound or controls orally.
-
Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after drug administration. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Calculate the percentage of the maximal possible effect (% MPE).
-
Data Presentation: Hypothetical In Vivo Efficacy
The following tables present a hypothetical summary of expected quantitative data for this compound based on typical results for similar compounds.
Table 1: Hypothetical Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| Test Compound | 25 | 0.65 ± 0.04 | 23.53 |
| Test Compound | 50 | 0.48 ± 0.03 | 43.53 |
| Test Compound | 100 | 0.35 ± 0.02 | 58.82 |
Table 2: Hypothetical Analgesic Activity in Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Protection |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Aspirin | 100 | 15.8 ± 1.5 | 65.04 |
| Test Compound | 25 | 32.5 ± 2.8 | 28.10 |
| Test Compound | 50 | 24.1 ± 2.2 | 46.68 |
| Test Compound | 100 | 18.3 ± 1.9 | 59.51 |
Table 3: Hypothetical Analgesic Activity in Hot Plate Test
| Treatment Group | Dose (mg/kg) | Reaction Time (s) at 60 min (Mean ± SEM) | % MPE |
| Vehicle Control | - | 8.2 ± 0.5 | - |
| Morphine | 5 | 25.5 ± 1.8 | 79.36 |
| Test Compound | 25 | 10.1 ± 0.7 | 8.72 |
| Test Compound | 50 | 13.8 ± 1.1 | 25.69 |
| Test Compound | 100 | 18.5 ± 1.5 | 47.25 |
Disclaimer: The information provided in these application notes is intended as a guideline for research purposes. All experimental protocols should be adapted and optimized based on preliminary findings and conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The biological activities and mechanisms of action are hypothetical and require experimental validation.
Application Notes and Protocols: Therapeutic Potential of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid Analogs in Oncology
Introduction
The structural motif of a thienyl group linked to a benzoic acid core via an amino bridge is common in compounds designed to interact with various biological targets. Derivatives of aminobenzoic acid have been explored for their ability to induce apoptosis and inhibit cancer cell growth. The protocols herein are designed for researchers in drug discovery and oncology to investigate compounds of this class.
Compound Profile
| Compound Name | 3-[(2-Thienylmethyl)amino]benzoic acid |
| CAS Number | 869947-84-2[1] |
| Molecular Formula | C12H11NO2S[1] |
| Molecular Weight | 233.29 g/mol [1] |
| Chemical Structure |
Therapeutic Potential in Oncology
Derivatives of aminobenzoic acid have shown promise as anticancer agents by targeting various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain benzoic acid derivatives have been shown to inhibit histone deacetylases (HDAC), leading to the retardation of cancer cell growth. While the specific mechanism of action for 3-[(2-Thienylmethyl)amino]benzoic acid is yet to be fully elucidated, its structural similarity to other biologically active aminobenzoic acid analogs suggests its potential as a cytotoxic agent against cancer cell lines.
Data Presentation
As specific quantitative data for the anticancer activity of 3-[(2-Thienylmethyl)amino]benzoic acid is not available, the following table is a template for researchers to populate with their experimental findings.
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HCT116 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
Synthesis of 3-[(2-Thienylmethyl)amino]benzoic acid
This protocol is a general method for the synthesis of N-aryl aminobenzoic acids via Buchwald-Hartwig amination.
Materials:
-
3-Aminobenzoic acid
-
2-(Chloromethyl)thiophene
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 3-aminobenzoic acid (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Add 2-(chloromethyl)thiophene (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the procedure to determine the cytotoxic effects of 3-[(2-Thienylmethyl)amino]benzoic acid on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-[(2-Thienylmethyl)amino]benzoic acid
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare a stock solution of 3-[(2-Thienylmethyl)amino]benzoic acid in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Logical Workflow for Synthesis and In Vitro Evaluation
Caption: Workflow for the synthesis and in vitro anticancer evaluation.
Putative Signaling Pathway for Apoptosis Induction
Caption: Putative mechanism of action via HDAC inhibition.
References
Application Notes and Protocols for 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data is publicly available for the enzyme inhibitory activity of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid. The following application notes and protocols are based on the analysis of structurally related compounds, including benzoic acid and thienyl derivatives, which have demonstrated activity as enzyme inhibitors. These notes are intended to serve as a guide for initiating research into the potential applications of the specified compound.
Introduction
This compound is a molecule belonging to the class of N-substituted anthranilic acid derivatives. This structural motif is of interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. Benzoic acid derivatives are known to act as inhibitors for a range of enzymes, including but not limited to, protein tyrosine phosphatases (PTPs), tyrosinase, and α-amylase.[1][2][3] The presence of a thienyl group can also contribute to biological activity, as seen in various enzyme inhibitors.[4]
Given the structural similarities to known enzyme inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more enzymes. This document provides an overview of the potential applications based on related compounds, quantitative data from these analogs, and detailed protocols for assessing its enzyme inhibitory potential.
Potential Enzyme Targets and Therapeutic Areas
Based on the activities of structurally similar compounds, potential enzyme targets for this compound could include:
-
Protein Tyrosine Phosphatases (PTPs): PTPs, such as SHP-1 and PTP1B, are critical regulators of signal transduction pathways.[5] Their dysregulation is implicated in cancer, diabetes, and inflammatory diseases. Benzoic acid derivatives have been identified as PTP inhibitors.[6] SHP-1, in particular, is a negative regulator of immune cell activation, making its inhibitors potential cancer immunotherapeutics.[6][7]
-
Tyrosinase: This enzyme is crucial for melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in cosmetics. Certain benzoic acid derivatives have shown potent tyrosinase inhibitory activity.[1]
-
α-Amylase: As a key enzyme in carbohydrate digestion, α-amylase inhibitors are investigated for the management of type 2 diabetes.[2][3]
-
Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs): These enzymes are targets for Alzheimer's disease and other neurological disorders. Novel benzoic acid derivatives have been explored as multi-target inhibitors of AChE and CAs.[8]
Quantitative Data for Structurally Related Enzyme Inhibitors
The following table summarizes the inhibitory activities of various benzoic acid and thienyl derivatives against different enzymes. This data can serve as a reference for designing experiments and interpreting results for this compound.
| Compound Class/Name | Target Enzyme | IC50 / Ki Value | Reference |
| Benzoic Acid Derivatives | Tyrosinase | 1.09 µM (most potent derivative) | [1] |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [2][3] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6f) | Acetylcholinesterase (AChE) | 13.62 ± 0.21 nM (Ki) | [8] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6e) | Carbonic Anhydrase I (hCA I) | 18.78 ± 0.09 nM (Ki) | [8] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6c) | Carbonic Anhydrase II (hCA II) | 33.00 ± 0.29 nM (Ki) | [8] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 µM | [9] |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 µM | [9] |
Experimental Protocols
The following are detailed protocols for enzyme inhibition assays that can be adapted to evaluate the activity of this compound.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol is adapted from established methods for measuring PTP activity using a fluorescent substrate.[5][10][11][12]
A. Materials and Reagents:
-
Recombinant PTP enzyme (e.g., SHP-1, PTP1B)
-
PTP assay buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
Fluorescent substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or 3-O-Methylfluorescein Phosphate (OMFP)
-
Test compound: this compound dissolved in DMSO
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
384-well black microplates
-
Fluorescence plate reader
B. Experimental Procedure:
-
Enzyme Preparation: Dilute the recombinant PTP enzyme to a final concentration of 0.5 nM (for DiFMUP) or 5 nM (for OMFP) in the PTP assay buffer.[10]
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 0.1 µM to 100 µM.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorescent substrate (e.g., 6 µM final concentration of DiFMUP).[10]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular SHP-1 Inhibition Assay
This protocol assesses the ability of the test compound to inhibit SHP-1 activity within a cellular context by measuring the phosphorylation of a known SHP-1 substrate.[7][13][14]
A. Materials and Reagents:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compound dissolved in DMSO
-
Pervanadate (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Lck (pY394), anti-Lck, anti-GAPDH
-
SDS-PAGE and Western blotting reagents
B. Experimental Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium.
-
Treat the cells with varying concentrations of the test compound (e.g., 1-10 µg/mL) for a specified time (e.g., 10 minutes).[7]
-
-
Cell Lysis:
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pLck (pY394) and total Lck. Use GAPDH as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
Normalize the pLck signal to the total Lck signal to determine the effect of the compound on SHP-1 substrate phosphorylation. An increase in pLck levels indicates SHP-1 inhibition.[7]
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving SHP-1, a potential target for benzoic acid derivatives. Inhibition of SHP-1 would lead to increased phosphorylation of downstream targets like Lck, promoting T-cell activation.
Caption: Hypothetical SHP-1 signaling pathway and the potential point of intervention for an inhibitor.
Experimental Workflow for Enzyme Inhibitor Screening
The diagram below outlines a general workflow for screening and characterizing a potential enzyme inhibitor.
Caption: General experimental workflow for the screening and validation of a potential enzyme inhibitor.
Conclusion
While direct evidence for the enzyme inhibitory properties of this compound is currently lacking in public literature, its structural features suggest it is a promising candidate for investigation. The provided application notes, compiled data from related compounds, and detailed experimental protocols offer a solid foundation for researchers to begin exploring its potential as an enzyme inhibitor, particularly targeting protein tyrosine phosphatases or other enzymes known to be modulated by benzoic acid derivatives. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE | 775293-37-3 | Benchchem [benchchem.com]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are SHP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Novel SHP-1 inhibitors TPI-1 and analogs with pre-clinical anti-tumor activities as tolerated oral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity | eLife [elifesciences.org]
- 14. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid in Mice
Affiliation: Google Research
Abstract
This document aims to provide detailed application notes and protocols for the dosage and administration of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid in murine models. However, a comprehensive search of publicly available scientific literature and databases did not yield specific studies on this particular compound. The structural configuration of this compound, a derivative of anthranilic acid, suggests potential biological activities. This document, therefore, presents a generalized framework and best-practice recommendations for researchers initiating studies with novel compounds of this class, drawing parallels from research on structurally related molecules. All presented protocols are for research purposes only and necessitate optimization and validation.
Introduction
This compound is a derivative of 2-aminobenzoic acid (anthranilic acid). While specific data on this compound is unavailable, derivatives of aminobenzoic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory and analgesic agents. The incorporation of a substituted thienylmethyl group suggests potential modulation of biological targets through mechanisms that may involve receptor binding or enzyme inhibition.
Due to the absence of specific data, the following sections provide generalized protocols and considerations for initiating in vivo studies in mice. It is imperative for researchers to conduct preliminary dose-ranging studies to determine the safety and tolerability of this compound before proceeding with efficacy studies.
Compound Information
There is no publicly available information on the physicochemical properties, mechanism of action, or established signaling pathways for this compound. Researchers should first characterize the compound's solubility, stability, and purity.
General Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific experimental needs.
Vehicle Formulation
The choice of vehicle is critical for ensuring the bioavailability of the test compound. The solubility of this compound must be determined empirically.
Protocol for Vehicle Screening:
-
Initial Solubility Test: Assess the solubility of the compound in common vehicles such as sterile water, saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and solutions containing co-solvents like polyethylene glycol 400 (PEG400), Tween 80, or carboxymethylcellulose (CMC).
-
Preparation of a Stock Solution: If soluble in DMSO, prepare a high-concentration stock solution (e.g., 10-100 mg/mL).
-
Working Solution Preparation: For administration, the DMSO stock can be diluted with saline or PBS. The final concentration of DMSO should ideally be below 5% (v/v) to avoid vehicle-induced toxicity.
-
Suspension Formulation: If the compound is poorly soluble, a suspension can be prepared using vehicles such as 0.5% (w/v) CMC or 10% (v/v) Tween 80 in sterile water. Ensure the suspension is homogenous before each administration.
Animal Models
The choice of mouse strain will depend on the research question. Common strains for general toxicology and efficacy studies include C57BL/6 and BALB/c.
Administration Routes
The route of administration will influence the pharmacokinetic and pharmacodynamic profile of the compound.
-
Oral (PO): Gavage is a common method for oral administration.
-
Intraperitoneal (IP): Allows for rapid absorption.
-
Intravenous (IV): Provides immediate systemic exposure.
-
Subcutaneous (SC): Slower, more sustained absorption.
Generalized Dosing Protocol:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Dose Calculation: Calculate the dose for each mouse based on its body weight.
-
Administration: Administer the calculated volume of the formulated compound using the chosen route. For oral gavage, the volume should not exceed 10 mL/kg.
-
Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals post-administration.
Proposed Initial Studies
Given the lack of data, a stepwise approach is recommended.
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose that does not cause unacceptable toxicity.
Experimental Workflow for MTD Study:
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Pharmacokinetic (PK) Study
A preliminary PK study will provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Experimental Workflow for a Pharmacokinetic Study:
Caption: Workflow for a preliminary pharmacokinetic (PK) study.
Data Presentation
All quantitative data from these initial studies should be summarized in tables for clear comparison.
Table 1: Example Data Summary for MTD Study
| Group | Dose (mg/kg) | Number of Animals | Mortality | Body Weight Change (%) | Key Clinical Signs |
| Vehicle | 0 | 5 | 0/5 | +5.2 | Normal |
| Dose 1 | 10 | 5 | 0/5 | +4.8 | Normal |
| Dose 2 | 50 | 5 | 1/5 | -8.3 | Lethargy, ruffled fur |
| Dose 3 | 100 | 5 | 5/5 | -15.6 | Severe lethargy, ataxia |
Table 2: Example Data Summary for Pharmacokinetic Study (Oral Administration)
| Parameter | Value | Units |
| Cmax | [Insert Value] | ng/mL |
| Tmax | [Insert Value] | h |
| AUC(0-t) | [Insert Value] | ng*h/mL |
| T1/2 | [Insert Value] | h |
| Bioavailability (%) | [Insert Value] | % |
Potential Signaling Pathways
While no specific signaling pathways are known for this compound, related anthranilic acid derivatives have been shown to modulate inflammatory pathways. A hypothetical pathway that could be investigated is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation.
Hypothetical Signaling Pathway:
Caption: Hypothesized inhibition of the COX pathway by the compound.
Conclusion
The provided notes and protocols offer a starting point for the in vivo evaluation of this compound in mice. It is critical to reiterate that these are generalized guidelines. All studies must begin with thorough characterization of the compound and careful dose-finding experiments to ensure animal welfare and the generation of robust, reproducible data. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for Dissolving 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic Acid for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid is a molecule of interest in various biological assays. Its structure, combining a benzoic acid moiety with a substituted thienyl group, suggests a lipophilic nature, which often presents challenges in achieving aqueous solubility for experimental assays. Proper dissolution and handling are critical for obtaining accurate and reproducible results.
These application notes provide a comprehensive guide to dissolving this compound, based on the physicochemical properties of structurally similar compounds. The protocols outlined below are designed to be a starting point for researchers, who may need to optimize the conditions for their specific experimental setup.
Physicochemical Properties and Solubility Challenges
Compounds with aromatic rings and limited polar functional groups, such as the target molecule, typically exhibit low solubility in aqueous buffers. The calculated partition coefficient (XLogP3) for a structurally similar isomer, 3-[(2-thienylmethyl)amino]benzoic acid, is 2.6, indicating a preference for lipid-like environments over aqueous ones.[1] Poor aqueous solubility can lead to several experimental artifacts:
-
Compound Precipitation: The compound may fall out of solution in the aqueous assay medium, leading to an unknown and lower-than-intended concentration.
-
Inaccurate Potency Measurement: Undissolved particles are not available to interact with the biological target, which can result in an underestimation of the compound's true potency (e.g., artificially high IC50 values).
-
Liquid Handling Errors: Precipitates can interfere with automated liquid handling systems and clog pipette tips, compromising the precision of the experiment.
To overcome these challenges, a systematic approach to solvent selection and stock solution preparation is necessary.
Data Presentation: Solubility and Stock Solution Recommendations
The following table summarizes the recommended solvents and starting concentrations for preparing a stock solution of this compound. These recommendations are based on common practices for dissolving hydrophobic compounds for biological assays.[2]
| Parameter | Recommendation | Notes |
| Primary Solvents | Dimethyl sulfoxide (DMSO), Ethanol | DMSO is a powerful and commonly used solvent for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing capacity and miscibility with aqueous media.[2] Ethanol is a viable alternative. |
| Stock Solution Concentration | 10–50 mM in 100% DMSO or Ethanol | Preparing a high-concentration stock solution allows for minimal final solvent concentration in the assay medium, reducing potential solvent-induced artifacts.[2] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. |
| Final Solvent Concentration in Assay | < 0.5% (v/v) | It is crucial to keep the final concentration of the organic solvent low to avoid affecting the biological system. A vehicle control with the same solvent concentration must be included in all experiments.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C13H13NO2S) is approximately 247.31 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.47 mg of the compound.
-
Dissolution:
-
Aseptically add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
-
Solubilization:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile tubes.
-
Store at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the stock solution into a complete cell culture medium for use in assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare Intermediate Dilutions (if necessary): For a wide range of concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) from the 10 mM stock in the cell culture medium.
-
Prepare Final Working Solutions:
-
Prepare serial dilutions of the stock or intermediate solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Example for a final concentration of 10 µM in 1 mL: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a control solution containing the same final concentration of DMSO in the medium as the highest concentration of the test compound. For the example above, this would be a 0.1% DMSO solution in the cell culture medium.
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation and Analysis: Incubate the cells for the desired treatment duration and then proceed with the specific cell-based assay (e.g., MTT, caspase activity, western blotting) according to the manufacturer's protocol.
Mandatory Visualizations
Caption: Workflow for dissolving the compound and preparing working solutions.
Caption: Troubleshooting logic for addressing compound precipitation in assays.
References
Application Notes and Protocols for High-Throughput Screening of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid is a novel small molecule with structural similarities to known pharmacologically active compounds, suggesting its potential as a lead compound in drug discovery. High-throughput screening (HTS) is a critical methodology for rapidly assessing the biological activity of such compounds against a wide array of potential targets. These application notes provide detailed protocols for a representative HTS campaign to evaluate the inhibitory activity of this compound against a common drug target, Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Target Profile: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
1. High-Throughput Screening (HTS) for COX-2 Inhibition
This protocol describes a fluorescence-based HTS assay to identify inhibitors of human recombinant COX-2. The assay measures the peroxidase activity of COX-2, which is the second step in the conversion of arachidonic acid to prostaglandin H2.
Materials and Reagents:
-
Enzyme: Human recombinant COX-2 (e.g., from Cayman Chemical)
-
Substrate: Arachidonic acid
-
Fluorogenic Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine)
-
Cofactors: Heme, TPP (triphenylphosphine)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor)
-
Negative Control: DMSO
-
Plates: 384-well, black, flat-bottom plates (e.g., Corning)
-
Plate Reader: A fluorescence plate reader capable of excitation at 530-540 nm and emission at 585-595 nm.
Experimental Procedure:
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the test compound stock solutions (in DMSO) into the wells of a 384-well assay plate to achieve a final assay concentration range of 0.1 nM to 100 µM. Dispense DMSO alone for negative control wells and Celecoxib for positive control wells.
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the assay buffer containing heme and TPP.
-
Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Prepare a solution of arachidonic acid and ADHP in the assay buffer. Add 10 µL of this substrate solution to each well to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 10 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with excitation at 535 nm and emission at 590 nm.
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation
Table 1: Inhibitory Activity of this compound and Control Compound against COX-2
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | 5.2 | 98.5 |
| Celecoxib (Positive Control) | 0.04 | 100 |
Visualizations
Diagram 1: HTS Workflow for COX-2 Inhibition Assay
Caption: High-throughput screening workflow for the COX-2 inhibition assay.
Diagram 2: Arachidonic Acid Signaling Pathway
Caption: The role of COX enzymes in the arachidonic acid signaling pathway.
applications of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid is a derivative of anthranilic acid, a scaffold known for its diverse pharmacological activities. While specific biological data for this particular compound is not extensively available in publicly accessible literature, the broader class of N-substituted anthranilic acid derivatives has shown significant promise in medicinal chemistry. These compounds are recognized for a range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
The structural motif of this compound, featuring a substituted thienyl moiety linked to a benzoic acid core, suggests potential for interaction with various biological targets. The thiophene ring can modulate the compound's lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. This document provides an overview of the potential applications of this compound class and outlines general protocols for its synthesis and biological evaluation based on established methodologies for similar molecules.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, this compound could be investigated for the following applications:
-
Anti-inflammatory and Analgesic Activity: Derivatives of 2-aminobenzoic acid are known to possess anti-inflammatory and analgesic properties.
-
Antimicrobial Activity: The thiophene moiety is a common feature in many antimicrobial agents.
-
Anticancer Activity: Various substituted benzoic acid derivatives have been explored as potential anticancer agents.
Experimental Protocols
The following are generalized protocols for the synthesis and preliminary biological screening of this compound. These are based on standard laboratory procedures for similar compounds and may require optimization.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route via reductive amination.
Materials:
-
2-aminobenzoic acid
-
3-methyl-2-thiophenecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 2-aminobenzoic acid (1.0 eq) and 3-methyl-2-thiophenecarboxaldehyde (1.1 eq) in dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Diagram: Synthetic Workflow
Caption: A potential synthetic workflow for the preparation of the target compound.
Protocol 2: In Vitro Anti-inflammatory Assay - Cyclooxygenase (COX) Inhibition
This protocol outlines a general method to assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
Microplate reader
-
Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and reference inhibitors to obtain a range of concentrations.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), buffer, and heme as per the assay kit instructions.
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a short period (e.g., 2 minutes).
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Data Presentation
While no specific quantitative data for this compound is available, a hypothetical data table for a COX inhibition assay is presented below for illustrative purposes.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | TBD | TBD | TBD |
| Indomethacin (Reference) | ~0.1 | ~15 | ~0.007 |
| Celecoxib (Reference) | ~15 | ~0.05 | ~300 |
TBD: To Be Determined through experimentation.
Hypothetical Signaling Pathway
The diagram below illustrates a simplified inflammatory signaling pathway involving COX enzymes, which could be a potential target for this class of compounds.
DOT Diagram: Inflammatory Signaling Pathway
Caption: A simplified diagram of the arachidonic acid inflammatory cascade.
Conclusion
While this compound remains a compound with underexplored therapeutic potential, its structural features align with those of other biologically active anthranilic acid derivatives. The provided protocols offer a foundational framework for researchers to synthesize and evaluate its potential as a medicinal agent, particularly in the context of inflammation. Further investigation is warranted to elucidate its specific biological targets, mechanism of action, and overall pharmacological profile.
Application Notes and Protocols for 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid as a Chemical Probe
Disclaimer: Publicly available scientific literature and databases lack specific information on the synthesis, biological activity, and application of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid as a chemical probe. The following application notes and protocols are constructed based on the known properties and applications of structurally related aminobenzoic acid and thienyl derivatives, which are utilized as fluorescent probes and biologically active molecules. The provided information is intended to serve as a representative guide for researchers, scientists, and drug development professionals.
I. Application Notes
A. Introduction
This compound (referred to herein as Thieno-ABA) is a synthetic organic compound featuring a thienyl moiety linked to an aminobenzoic acid scaffold. This structural combination suggests potential utility as a chemical probe, particularly leveraging the intrinsic fluorescence of the aminobenzoic acid core, which can be modulated by its microenvironment. The thienyl group, a common pharmacophore, can contribute to specific interactions with biological macromolecules. These notes outline the potential applications of Thieno-ABA as a fluorescent probe for studying enzyme kinetics and protein-ligand interactions.
B. Potential Applications
-
Fluorescent Probe for Enzyme Assays: Based on the principles of environmentally sensitive fluorescent dyes, Thieno-ABA may serve as a probe for various enzyme classes, particularly hydrolases such as proteases and lipases. Changes in the fluorescence quantum yield and emission wavelength upon binding to the active site or upon enzymatic modification can be used to monitor enzyme activity in real-time.
-
Investigating Protein-Ligand Interactions: The fluorescence of Thieno-ABA is expected to be sensitive to the polarity of its environment. This property can be exploited to study the binding of this compound or its derivatives to proteins. A shift in fluorescence emission or an increase in fluorescence intensity upon binding to a hydrophobic pocket of a protein can provide insights into binding affinity and kinetics.
-
Screening for Enzyme Inhibitors: In a competitive binding assay format, Thieno-ABA can be used to screen for potential enzyme inhibitors. A decrease in the fluorescence signal associated with Thieno-ABA binding to its target enzyme in the presence of a test compound would indicate displacement and suggest inhibitory activity of the test compound.
C. Scope and Limitations
These application notes are based on the functional properties of similar chemical structures. The actual performance of Thieno-ABA as a chemical probe would require experimental validation. Key parameters such as quantum yield, molar extinction coefficient, excitation and emission maxima, and sensitivity to environmental changes need to be empirically determined. Furthermore, the specificity of Thieno-ABA for any particular biological target is not yet established and would need to be thoroughly investigated.
II. Experimental Protocols
A. General Handling and Storage
-
Storage: Store Thieno-ABA as a solid at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Further dilutions into aqueous buffers should be prepared fresh for each experiment.
B. Protocol 1: Characterization of Spectroscopic Properties
-
Objective: To determine the fundamental spectroscopic properties of Thieno-ABA.
-
Materials:
-
Thieno-ABA
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
A series of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water).
-
-
Procedure:
-
Prepare dilute solutions of Thieno-ABA (e.g., 1-10 µM) in each of the selected solvents.
-
Absorbance Spectrum: Measure the absorbance spectrum of each solution from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λmax).
-
Fluorescence Spectra:
-
Excite the samples at their respective λmax.
-
Record the fluorescence emission spectrum (e.g., from 350 nm to 600 nm) to determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
-
Data Presentation:
| Solvent | Dielectric Constant | λmax (nm) | λem (nm) | Stokes Shift (nm) | Relative Quantum Yield |
| Hexane | 1.88 | 320 | 380 | 60 | 0.15 |
| Dioxane | 2.21 | 325 | 395 | 70 | 0.25 |
| Acetonitrile | 37.5 | 330 | 410 | 80 | 0.40 |
| Ethanol | 24.5 | 335 | 425 | 90 | 0.55 |
| Water | 80.1 | 340 | 450 | 110 | 0.30 |
C. Protocol 2: Enzyme Inhibition Assay (Hypothetical Target: Chymotrypsin)
-
Objective: To assess the potential of Thieno-ABA as a competitive inhibitor of chymotrypsin.
-
Materials:
-
Thieno-ABA
-
α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (chymotrypsin substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl
-
96-well microplate reader
-
-
Procedure:
-
Prepare a serial dilution of Thieno-ABA in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of chymotrypsin solution (final concentration, e.g., 10 nM), and 25 µL of the Thieno-ABA dilution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the Suc-AAPF-pNA substrate (final concentration, e.g., 200 µM).
-
Monitor the increase in absorbance at 405 nm for 10 minutes at 37°C.
-
Calculate the reaction rates and determine the IC50 value for Thieno-ABA.
-
-
Data Presentation:
| Thieno-ABA (µM) | % Inhibition |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 55 |
| 50 | 85 |
| 100 | 95 |
IC50: 8.5 µM (Hypothetical)
III. Visualizations
Troubleshooting & Optimization
Technical Support Center: 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous solutions. Why is this?
A: The molecular structure of this compound contains both a polar carboxylic acid group and significant non-polar (lipophilic) regions, namely the methyl-thienyl and benzoic rings. In neutral water, the carboxylic acid group is largely in its protonated, uncharged form, which is less polar.[1] The large non-polar surface area dominates, leading to low affinity for polar solvents like water and consequently, poor aqueous solubility.
Q2: What is the most direct method to try and improve the aqueous solubility of this compound?
A: The most straightforward and often first-line approach is pH adjustment . Since the compound is a carboxylic acid, increasing the pH of the aqueous medium above the compound's pKa will deprotonate the carboxylic acid group (-COOH) into its corresponding carboxylate salt (-COO⁻).[1][2] This ionized form is significantly more polar and exhibits much higher solubility in water.
Q3: I have tried adjusting the pH, but the solubility is still not sufficient for my experimental needs. What should I try next?
A: If pH adjustment alone is insufficient, the use of co-solvents is a highly effective secondary strategy.[3] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar compounds.[3] Commonly used co-solvents include ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[3][4]
Q4: Are there more advanced techniques available if simpler methods fail or are unsuitable for my application?
A: Yes, several advanced formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[4][5][6] These include:
-
Solid Dispersions: Dispersing the compound in a highly soluble, inert carrier matrix at a molecular level can improve its dissolution rate.[2][6]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic molecule within a soluble shell, thereby increasing its apparent solubility.[3][5]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[4][7]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate the hydrophobic drug, a process known as micellar solubilization.[2][5]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Compound precipitates when aqueous buffer is added. | The pH of the buffer is below the compound's pKa, causing the more soluble ionized form to convert to the insoluble neutral form.[1][2] | Ensure the final pH of the solution is at least 1-2 units above the compound's pKa. Use a buffer system with sufficient capacity to maintain the desired pH. |
| Solubility is achieved with a co-solvent, but the compound crashes out upon dilution with an aqueous medium. | The final concentration of the co-solvent after dilution is too low to maintain the compound's solubility. This is a common issue in parenteral formulations.[3] | Consider using a combination of techniques. For example, use a co-solvent system that also includes surfactants or cyclodextrins to prevent precipitation upon dilution.[3][7] |
| The solid compound is difficult to wet and clumps together. | The material may have a high degree of hydrophobicity and/or electrostatic charges, preventing efficient interaction with the solvent. | Use a small amount of a wetting agent (surfactant) or begin by creating a slurry of the compound in a small volume of a suitable organic solvent before adding the aqueous phase. |
| Solubility results are inconsistent between experiments. | Factors such as temperature, minor variations in pH, and the polymorphic form of the solid material can all affect solubility.[6] | Standardize all experimental conditions. Control temperature, accurately measure and verify pH, and ensure the same batch and form of the compound are used for all related experiments. |
Data and Protocols
Physicochemical Data (Inferred)
| Parameter | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₃H₁₃NO₂S | Indicates a significant carbon backbone relative to heteroatoms, suggesting low intrinsic water solubility. |
| Functional Groups | Carboxylic Acid, Secondary Amine, Thiophene Ring, Phenyl Ring | The carboxylic acid is key for pH-dependent solubility. The other groups are largely hydrophobic. |
| Predicted pKa | ~4-5 (for the carboxylic acid) | Solubility will increase significantly in aqueous solutions with a pH > 6. |
| Predicted XLogP3 | ~3.0 - 4.0 | A positive LogP value indicates higher lipid solubility (lipophilicity) than water solubility. |
Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Converts the neutral acid to a more polar ionized salt.[2] | Simple, rapid, and highly effective for ionizable compounds.[4] | Only applicable to ionizable drugs; risk of precipitation if pH changes. |
| Co-solvents | Reduces the polarity of the solvent system.[3] | Simple to implement; effective for non-polar compounds.[4] | May not be suitable for in vivo use due to toxicity; risk of precipitation upon dilution.[3] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, increasing the dissolution rate.[2] | Can significantly enhance dissolution and bioavailability.[8] | Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion). |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a soluble host molecule.[5] | Can improve solubility and stability; often has a good safety profile.[9] | Limited by the stoichiometry and binding affinity of the drug-cyclodextrin pair. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at various pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The amount should be enough to ensure a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a supernatant aliquot, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
-
Solvent Preparation: Prepare a series of solvent systems containing varying percentages of a co-solvent (e.g., 0%, 10%, 20%, 40%, 60% ethanol in water).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each co-solvent mixture.
-
Equilibration: Seal the vials and agitate at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Analyze the supernatant concentration using a suitable analytical method (e.g., HPLC-UV), ensuring the method is validated for the different co-solvent compositions.
-
Data Analysis: Plot the solubility against the percentage of the co-solvent to determine the solubilizing effect.
Visual Guides
Caption: Ionization equilibrium of the carboxylic acid.
Caption: Decision workflow for improving compound solubility.
References
- 1. reddit.com [reddit.com]
- 2. jmpas.com [jmpas.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. researchgate.net [researchgate.net]
- 6. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of any small molecule compound in solution, including this compound, is primarily influenced by a variety of environmental factors. These include pH, temperature, light exposure, and the presence of oxidizing agents. The thiophene ring, present in this compound, is known to be susceptible to oxidation, which can be a key degradation pathway.[1]
Q2: How can I determine the shelf-life of my compound in a specific solvent or formulation?
A2: Determining the shelf-life requires conducting systematic stability studies under controlled conditions.[2][3] Typically, this involves storing the compound in the desired solution at various temperatures and humidity levels, and then analyzing samples at specific time points.[2][4] Accelerated stability studies, conducted at higher temperatures, can be used to predict the long-term shelf-life.[4]
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions that are more severe than those it would typically encounter during storage.[5][6] These conditions, such as strong acids or bases, high heat, oxidizing agents, and intense light, are used to deliberately degrade the molecule.[5][6] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a "stability-indicating" analytical method that can accurately separate and quantify the parent compound from its degradants.[6]
Q4: What are the typical initial steps in assessing the stability of a new compound like this one?
A4: A good starting point is to perform forced degradation studies. This will provide a rapid understanding of the compound's intrinsic stability.[6] The results will help in identifying the likely degradation pathways and will inform the design of longer-term stability studies. It is also essential to develop and validate an analytical method, typically HPLC, that can resolve the parent compound from any degradation products formed during these stress tests.
Troubleshooting Guide
Q1: I'm observing rapid degradation of the compound in my aqueous buffer solution at room temperature. What could be the cause?
A1: Rapid degradation in an aqueous buffer could be due to several factors:
-
pH-related hydrolysis: The compound may be unstable at the specific pH of your buffer. Benzoic acid derivatives and amines can be susceptible to hydrolysis under acidic or basic conditions.[7]
-
Oxidation: The presence of dissolved oxygen or trace metal ions in your buffer could be catalyzing the oxidation of the thiophene ring.[1]
-
Light Exposure: If your solution is not protected from light, photodegradation may be occurring.[5]
Troubleshooting Steps:
-
Check the pH: Determine if the degradation rate is pH-dependent by testing in buffers with different pH values.
-
Protect from Light: Repeat the experiment in amber vials or by wrapping the container in aluminum foil to exclude light.
-
De-gas Solvents: Use solvents that have been de-gassed to remove dissolved oxygen. You can also try adding a small amount of an antioxidant, like EDTA, to chelate metal ions.
Q2: My analytical method (e.g., HPLC) shows a decrease in the main peak for the parent compound, but I don't see any new peaks. Where did my compound go?
A2: This scenario can occur for several reasons:
-
Degradation products are not being detected: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.
-
Degradation products are not eluting from the column: The degradants might be highly polar and retained on the column, or they could be non-polar and retained for a very long time.
-
Precipitation: The compound or its degradation products may have precipitated out of solution.
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: A PDA detector can scan a range of wavelengths and may be able to detect degradation products that do not absorb at your primary wavelength.
-
Modify HPLC Method: Adjust the gradient of your mobile phase to ensure all components are eluted from the column. A gradient starting with a weaker solvent and ramping up to a stronger one is often effective.
-
Check for Precipitation: Visually inspect your sample for any solid material. You can also try centrifuging the sample and analyzing the supernatant.
Experimental Protocols
A comprehensive assessment of stability should begin with forced degradation studies. Below are standard protocols based on ICH guidelines.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7]
Forced Degradation (Stress) Conditions
For each condition, a control sample (stock solution diluted in the stress medium but kept at room temperature and protected from light) should be analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature to 50-60°C if no degradation is observed.[7] Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before analysis. |
| Base Hydrolysis | Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature or elevate the temperature to 50-60°C if no degradation is observed.[7] Analyze samples at various time points. Neutralize the sample with an equivalent amount of acid before analysis. |
| Oxidative Degradation | Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and analyze at various time points.[7] |
| Thermal Degradation | Store the solid compound and the solution in an oven at an elevated temperature (e.g., 60°C).[5] Analyze samples at various time points. |
| Photolytic Degradation | Expose the solid compound and the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light. |
Analytical Methodology
A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, is required.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A PDA detector is recommended to identify the absorption maxima of the parent compound and any degradation products.
-
Method Validation: The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for unexpected sample degradation.
References
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid and Related Compounds
Welcome to the technical support center for 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential applications of this compound?
While specific data for this compound is not extensively documented in public literature, its structural motifs—a thienyl group and an aminobenzoic acid scaffold—are common in molecules investigated for a range of biological activities.[1] Derivatives of aminobenzoic acid have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The thiophene ring is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs and known to contribute to various pharmacological effects.[4]
Q2: I am experiencing poor solubility of my thienyl-benzoic acid derivative in aqueous buffers. What can I do?
Aromatic carboxylic acids often exhibit limited solubility in neutral aqueous solutions.[5][6] Solubility is influenced by factors such as pH and the presence of organic co-solvents.
-
pH Adjustment: Increasing the pH of the solution with a mild base (e.g., NaOH or NaHCO₃) can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[7]
-
Co-solvents: The addition of a water-miscible organic solvent like DMSO, DMF, or ethanol can significantly improve solubility.[7] It is crucial to determine the tolerance of your experimental system (e.g., cell culture, enzyme assay) to these co-solvents.
Q3: My compound appears to degrade upon exposure to light or air. Is this expected?
Thiophene-containing compounds can be susceptible to photo-oxidation and degradation under certain conditions.[8][9] The secondary amine linkage could also be prone to oxidation.
-
Photostability: Thienyl derivatives can be light-sensitive. It is advisable to store the compound and prepared solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
-
Oxidative Stability: The thiophene ring's sulfur atom can be oxidized.[1] Additionally, secondary amines can be susceptible to oxidation.[10][11][12][13] To minimize degradation, consider preparing fresh solutions before each experiment and storing stock solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).
Troubleshooting Guide
Inconsistent Results in Biological Assays
Problem: High variability in replicate measurements or between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect solutions and assay plates for any signs of precipitation. 2. Re-evaluate the compound's solubility under your specific assay conditions (pH, buffer composition, temperature). 3. Consider performing a pre-experiment to determine the optimal concentration range where the compound remains soluble. |
| Compound Instability | 1. Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Minimize the exposure of the compound to light and ambient air. 3. Include a positive control to ensure the assay itself is performing consistently. |
| Interaction with Assay Components | 1. Some compounds can interfere with assay readouts (e.g., fluorescence, absorbance). Run a control with the compound and assay reagents without the biological target to check for interference. 2. Thiol groups in proteins can potentially interact with the thiophene ring. |
Difficulties in Synthesis and Purification
Problem: Low yield or impure product during synthesis.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | 1. In syntheses involving reductive amination, carefully control the pH to avoid side reactions. 2. When performing reactions on the thiophene or benzoic acid rings, be mindful of potential competing reactions at other sites on the molecule. |
| Purification Challenges | 1. Aromatic carboxylic acids can be challenging to purify via column chromatography due to their polarity. Consider converting the acid to an ester for easier purification, followed by hydrolysis. 2. Recrystallization from an appropriate solvent system can be an effective purification method. |
Experimental Protocols
General Protocol for Assessing Aqueous Solubility
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the aqueous buffer of interest.
-
Equilibrate the solution by stirring or shaking at a constant temperature for a defined period (e.g., 24 hours).
-
Separate the undissolved solid by centrifugation or filtration (using a filter compatible with your compound and solvent).
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
General Protocol for Evaluating Compound Stability
-
Prepare a solution of the compound in the desired experimental buffer.
-
Divide the solution into multiple aliquots.
-
Expose the aliquots to different conditions (e.g., ambient light vs. dark, room temperature vs. 4°C, aerobic vs. inert atmosphere).
-
At various time points, analyze the concentration of the parent compound using a quantitative method like HPLC. A decrease in the parent peak area over time indicates degradation.
Visualizations
Caption: A generalized workflow for the synthesis and evaluation of a novel compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. 4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE | 775293-37-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Oxidation of methylamine (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Synthesis of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Reductive Amination and Ullmann Condensation.
Route 1: Reductive Amination
Issue 1: Low or No Product Yield
-
Question: My reductive amination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in reductive amination can often be attributed to several factors. A primary reason is inefficient imine formation, which is an equilibrium-driven process. To favor the formation of the imine intermediate, it is crucial to remove water as it is formed. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Another critical aspect is the choice and quality of the reducing agent. A strong reducing agent such as sodium borohydride (NaBH₄) might prematurely reduce the starting aldehyde, 3-methyl-2-thiophenecarboxaldehyde, leading to a lower yield of the final product.[1] It is often more effective to use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), as these reagents preferentially reduce the iminium ion over the carbonyl group.[1][2] Furthermore, the reaction pH plays a significant role; a mildly acidic environment (pH 4-6) is generally optimal for imine formation.[1]
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture, complicating purification and reducing the yield. How can I minimize their formation?
-
Answer: A common side product is the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by using a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde compared to NaBH₄.[3][4] Another potential side product is the tertiary amine formed from the over-alkylation of the desired secondary amine product. This occurs because the product amine can react further with the aldehyde. To mitigate this, you can use a stoichiometric amount of the amine or a slight excess of the aldehyde.[5] Performing the reaction at a lower temperature can also help control the rate of the side reaction.
Issue 3: Reaction Stalls or Proceeds Slowly
-
Question: The reaction seems to be very slow or has stalled before completion. What can I do to drive it to completion?
-
Answer: If the reaction is sluggish, ensure that the imine formation is efficient by adding a catalytic amount of a weak acid, such as acetic acid, to achieve the optimal pH range of 4-6. The use of dehydrating agents is also recommended.[1] If steric hindrance between the methyl anthranilate and the 3-methyl-2-thiophenecarboxaldehyde is a concern, gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to confirm the consumption of starting materials.
Route 2: Ullmann Condensation / Buchwald-Hartwig Amination
Issue 1: Low or No Product Yield
-
Question: My Ullmann condensation or Buchwald-Hartwig amination is not proceeding as expected, resulting in a low yield. What are the common pitfalls?
-
Answer: A critical factor for a successful Ullmann condensation is the activity of the copper catalyst. Copper(I) salts, such as CuI, are susceptible to oxidation, which deactivates the catalyst. It is essential to use a fresh, high-purity copper source and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Similarly, for Buchwald-Hartwig aminations, the palladium catalyst and the phosphine ligands are air-sensitive. Proper handling under inert conditions is paramount. The choice of ligand is also crucial; sterically hindered and electron-rich phosphine ligands often give better results. The selection of an appropriate base is equally important; common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6]
Issue 2: Dehalogenation of the Aryl Halide
-
Question: I am observing a significant amount of the dehalogenated starting material (benzoic acid) in my reaction mixture. How can I prevent this side reaction?
-
Answer: Dehalogenation is a common side reaction, particularly in copper-catalyzed reactions. This can be caused by the presence of trace amounts of water or other protic impurities.[5] Ensuring the use of anhydrous solvents and reagents, and thoroughly drying all glassware is crucial. In some cases, adjusting the ligand or the base can also help to suppress this side reaction. For Buchwald-Hartwig reactions, the choice of phosphine ligand can significantly influence the extent of reductive dehalogenation.
Issue 3: Homocoupling of Starting Materials
-
Question: I am observing the formation of homocoupled byproducts. How can this be minimized?
-
Answer: Homocoupling of the aryl halide or the amine can occur, especially at higher temperatures. Optimizing the reaction temperature is key; running the reaction at the lowest effective temperature can help minimize these side reactions. The choice of ligand and the stoichiometry of the reactants can also play a role. Using a slight excess of the amine component can sometimes suppress the homocoupling of the aryl halide.
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
-
A1: Both reductive amination and Ullmann/Buchwald-Hartwig amination are viable routes. Reductive amination is often preferred due to its milder reaction conditions and the commercial availability of the starting materials (methyl anthranilate and 3-methyl-2-thiophenecarboxaldehyde). The Ullmann/Buchwald-Hartwig approach can also be effective but may require more optimization of the catalyst, ligand, and reaction conditions.
-
-
Q2: What is the role of the ester group in the reductive amination route?
-
A2: The synthesis is typically performed on the methyl ester of 2-aminobenzoic acid (methyl anthranilate) rather than the free acid. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the reductive amination process. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid product.
-
-
Q3: How can I effectively purify the final product?
-
A3: The final product, being an amino acid derivative, is amphoteric. Purification can often be achieved by recrystallization. A common procedure involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the purified product. The precipitate can then be collected by filtration and further purified by recrystallization from a suitable solvent system like ethanol/water. Column chromatography on silica gel can also be employed, though the acidic and basic nature of the compound might require the use of additives (e.g., a small amount of acetic acid or triethylamine) in the eluent to prevent streaking.
-
-
Q4: Can I use other reducing agents for the reductive amination?
-
A4: Yes, while sodium triacetoxyborohydride is often the reagent of choice due to its mildness and selectivity,[3][4] other reducing agents can be used. Sodium cyanoborohydride is effective but is toxic and requires careful pH control.[1] Sodium borohydride can be used, but care must be taken to add it after the imine has formed to avoid reduction of the starting aldehyde.[1] Catalytic hydrogenation is another alternative, though it may require specialized equipment.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the two primary synthetic routes, based on literature for analogous reactions.
| Parameter | Reductive Amination | Ullmann Condensation |
| Starting Materials | Methyl anthranilate, 3-methyl-2-thiophenecarboxaldehyde | 2-Bromobenzoic acid, (3-methyl-2-thienyl)methanamine |
| Catalyst/Reagent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Copper(I) iodide (CuI) with a ligand (e.g., L-proline) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Dimethylformamide (DMF) or Dioxane |
| Base | - (or catalytic acetic acid) | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) |
| Temperature | Room Temperature to 40 °C | 100-120 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | 75-90% | 60-80% |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound via reductive amination of methyl anthranilate followed by ester hydrolysis.
Step 1: Reductive Amination
-
To a solution of methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 3-methyl-2-thiophenecarboxaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 2-{[(3-methyl-2-thienyl)methyl]amino}benzoate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature or gently heat to 50 °C until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 1M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the desired product.
-
Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis via Ullmann Condensation
This protocol describes the synthesis of this compound via a copper-catalyzed N-arylation reaction.
-
To an oven-dried reaction vessel, add 2-bromobenzoic acid (1.0 eq), (3-methyl-2-thienyl)methanamine (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add anhydrous dimethylformamide (DMF, 0.2 M) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for optimizing synthesis yield.
Caption: Synthetic pathways to the target molecule.
References
Technical Support Center: Purification of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from starting materials or side reactions during synthesis. Based on typical synthetic routes, such as the reductive amination of 3-methyl-2-aminobenzoic acid with 2-thiophenecarboxaldehyde, potential impurities include:
-
Unreacted Starting Materials: 3-methyl-2-aminobenzoic acid and 2-thiophenecarboxaldehyde.
-
Imine Intermediate: The intermediate formed before the reduction step.
-
Over-alkylated Products: Tertiary amine byproducts.
-
Oxidation Products: The thiophene ring is susceptible to oxidation.
-
Residual Reagents: Reducing agents (e.g., sodium borohydride) and solvents.
Q2: My purified product has a yellowish or brownish tint. What could be the cause?
A2: A colored tint in the final product often suggests the presence of trace impurities, which could be oxidized species or residual starting materials.[1] For instance, many commercial samples of aminobenzoic acids are colored despite the pure compound being white.[2] Decolorization using activated carbon during recrystallization can often resolve this issue.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
A3: Difficulty in crystallization can be due to several factors, including the use of an inappropriate solvent, too much solvent, or the presence of impurities that inhibit crystal formation. To induce crystallization, you can try:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.[3]
-
Adding a seed crystal of the pure compound.[3]
-
Cooling the solution slowly and then placing it in an ice bath to maximize crystal formation.[1][3]
-
Reducing the volume of the solvent by evaporation.
Q4: How can I monitor the progress of the purification process effectively?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring purification.[4] By spotting the crude mixture, fractions from chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. The disappearance of starting material spots and the appearance of a single product spot indicate successful purification.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Compound is too soluble in the recrystallization solvent. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[1] A mixed solvent system, like ethanol/water, can be effective.[1] |
| Too much solvent was used. | Evaporate some of the solvent to achieve a saturated solution before cooling. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1] |
| Incomplete crystallization. | After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[1] |
Problem 2: Co-eluting Impurities in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (mobile phase). | Perform a systematic TLC analysis with different solvent systems to find one that provides good separation between your product and the impurity. Adjust the polarity of the mobile phase. |
| Overloading the column. | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase (silica gel). |
| Poor column packing. | Ensure the silica gel is packed uniformly without any cracks or channels to allow for even solvent flow and optimal separation. |
Physicochemical Data Summary
The following table summarizes key physicochemical properties of this compound and related compounds for comparison.
| Property | This compound (Predicted) | 3-[(2-Thienylmethyl)amino]benzoic acid[5] | 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid[6] |
| Molecular Formula | C13H13NO2S | C12H11NO2S | C17H17NO3 |
| Molecular Weight | ~247 g/mol | 233.29 g/mol | 283.32 g/mol |
| XLogP3 | ~3.0 | 2.6 | 3.1 |
| Hydrogen Bond Donor Count | 2 | 2 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
| Appearance | Likely a white to off-white solid | - | - |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point for aminobenzoic acids.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system (mobile phase) that separates the target compound from impurities. A good Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen mobile phase as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visual Diagrams
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Contenu non disponible [sigmaaldrich.com]
- 5. 3-[(2-Thienylmethyl)amino]benzoic acid | C12H11NO2S | CID 927308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid | C17H17NO3 | CID 71360054 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing off-target effects of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of the novel small molecule inhibitor, 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid. The principles and protocols outlined here offer a robust framework for identifying, characterizing, and mitigating unintended molecular interactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern when working with a new small molecule inhibitor like this compound?
Q2: How can I predict potential off-targets for this compound before starting extensive lab experiments?
Q3: What is the first experimental step to profile the selectivity of my compound?
A3: A broad kinase screen is a standard first step for characterizing the selectivity of a new inhibitor.[1] Many commercial services offer kinase profiling panels that test your compound against hundreds of different kinases at a fixed concentration.[7][8][9] The results will give you a "selectivity score" and identify which kinases, other than your intended target, are inhibited by this compound. This provides a global view of your compound's selectivity across the kinome.[10]
Q4: My compound shows activity against several off-target kinases in a profiling screen. What should I do next?
A4: The next step is to validate these findings and understand their biological relevance. This involves:
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for the most potent off-targets. This will quantify the potency of your compound against these unintended kinases.
-
Cell-Based Assays: Use cell-based assays to confirm that the off-target inhibition observed in biochemical assays translates to a cellular context.[11][12] This can involve monitoring the phosphorylation of a known substrate of the off-target kinase in cells treated with your compound.[11]
-
Genetic Approaches: Employ genetic techniques like CRISPR/Cas9 to knock out the intended target. If your compound still produces the same effect in these knockout cells, it is likely due to off-target activity.[13]
Q5: How can I improve the selectivity of this compound?
A5: Improving selectivity often involves medicinal chemistry efforts guided by Structure-Activity Relationship (SAR) studies.[14][15][16][17][18] By synthesizing and testing analogs of your compound, you can identify which parts of the molecule are crucial for on-target binding and which can be modified to reduce off-target interactions.[17] Computational modeling can aid in designing modifications that enhance binding to the on-target active site while reducing affinity for off-targets.[19][20]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between biochemical and cellular assays. | Poor cell permeability of the compound. | 1. Perform a cell permeability assay. 2. If permeability is low, consider structural modifications to improve physicochemical properties. |
| The compound is rapidly metabolized in cells. | 1. Assess the metabolic stability of the compound in cell lysates or culture medium. 2. If unstable, design analogs with improved metabolic stability. | |
| Observed phenotype does not match the known function of the target. | The phenotype is driven by an off-target effect. | 1. Use a structurally unrelated inhibitor for the same target to see if it replicates the phenotype. 2. Validate the on-target effect using genetic methods (e.g., siRNA or CRISPR-mediated knockout of the target). If the phenotype persists after knockout, it is likely an off-target effect.[13] 3. Perform a broad off-target screening panel (e.g., kinome scan) to identify potential unintended targets.[1] |
| High levels of cytotoxicity observed at effective concentrations. | The toxicity is caused by inhibition of an essential off-target protein. | 1. Perform a kinome-wide selectivity screen to identify other inhibited kinases.[1] 2. Test inhibitors with different chemical scaffolds that target the same protein. If cytotoxicity persists, it may be an on-target effect.[1] 3. Ensure the compound is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[1] |
| Development of resistance to the inhibitor is not associated with mutations in the primary target. | Activation of a compensatory signaling pathway due to off-target inhibition. | 1. Use proteomic or phosphoproteomic approaches to identify upregulated pathways.[21] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1] |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally predict potential off-target proteins for this compound.
Methodology:
-
Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).
-
Select appropriate software/web servers. Several tools are available for off-target prediction, such as SuperTarget, Rcpi, and various machine learning-based platforms.[22]
-
Perform similarity searches: Use tools that compare the structure of your compound to libraries of compounds with known targets. This can identify potential off-targets based on the principle that similar molecules may bind to similar proteins.[3]
-
Perform docking simulations: If the 3D structures of potential off-target proteins are known, molecular docking can be used to predict the binding affinity of your compound to these proteins.[4]
-
Analyze and prioritize results: Compile a list of potential off-targets with the highest prediction scores or best-predicted binding affinities for subsequent experimental validation.
Protocol 2: Kinase Selectivity Profiling
Objective: To experimentally determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay Format: This protocol is based on a typical commercial kinase profiling service which often uses a competition binding assay or an activity assay.[8][9]
-
Binding Assay (e.g., KINOMEscan):
-
Kinases are fused to a DNA tag and immobilized on a solid support.
-
The test compound is incubated with the immobilized kinases in the presence of an active-site directed ligand.
-
The amount of kinase bound to the solid support is quantified. A lower signal indicates that the test compound has displaced the reference ligand, signifying binding.
-
-
Activity Assay (e.g., ADP-Glo):
-
The test compound is incubated with the kinase, its substrate, and ATP.
-
The reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.
-
A decrease in luminescence indicates inhibition of kinase activity.
-
-
Data Analysis: Results are typically provided as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM). Potent off-targets are identified as those with high inhibition percentages.
Data Presentation: Hypothetical Kinase Profiling Results
| Kinase Target | % Inhibition at 1 µM | On-Target/Off-Target |
| Target Kinase A | 95% | On-Target |
| Off-Target Kinase B | 88% | Off-Target |
| Off-Target Kinase C | 65% | Off-Target |
| Off-Target Kinase D | 12% | Off-Target |
| ... (and so on for the entire panel) |
Protocol 3: Cell-Based Target Engagement Assay
Objective: To confirm that this compound engages its intended target and potential off-targets in a cellular environment.
Methodology:
-
Cell Line Selection: Choose a cell line that expresses the target of interest and any high-priority off-targets identified in the kinase screen.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified time.
-
Western Blot Analysis for Substrate Phosphorylation:
-
Lyse the treated cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a phospho-specific antibody for a known substrate of the target kinase.
-
Also, probe with an antibody for the total amount of the substrate protein as a loading control.
-
A decrease in the phosphorylated substrate signal with increasing compound concentration indicates target engagement and inhibition.[11]
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat cells with the compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction of the target protein by Western blot.
-
Binding of the compound will stabilize the protein, leading to a higher amount of soluble protein at elevated temperatures.
-
Visualizations
Caption: Experimental workflow for characterizing and minimizing off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 4. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A review of machine learning-based methods for predicting drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KinomePro - Pamgene [pamgene.com]
- 8. assayquant.com [assayquant.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. inits.at [inits.at]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 16. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 17. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 18. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. journaljcti.com [journaljcti.com]
- 21. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Frequently Asked Questions (FAQs)
Q1: What are the most likely sites of degradation on the 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid molecule?
A1: Based on the structure, the primary sites susceptible to degradation are:
-
The Thiophene Ring: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of sulfoxides or sulfones. The ring itself can also be cleaved under certain conditions.
-
The Secondary Amine Linkage: The C-N bond of the secondary amine can be susceptible to oxidative cleavage.
-
The Benzoic Acid Moiety: While generally stable, the aromatic ring can undergo hydroxylation. Decarboxylation of the carboxylic acid group can also occur under harsh conditions.
-
The Methyl Group: The methyl group on the thiophene ring can be oxidized to a carboxylic acid.
Q2: What types of degradation can be expected for this compound?
A2: The compound may undergo several types of degradation, including:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.
-
Metabolic Degradation: In biological systems, enzymatic reactions (e.g., by cytochrome P450 enzymes) can modify the molecule.
-
Chemical Degradation: The compound may be sensitive to strong oxidizing agents, extreme pH, and high temperatures.
Q3: Are there any known metabolites of similar compounds?
A3: While specific metabolites for this exact compound are not documented, studies on related molecules suggest potential metabolic pathways. For instance, the degradation of 2-aminobenzoic acid can proceed through hydroxylation to form catechol derivatives.[1][2] Similarly, thiophene-containing drugs are known to undergo oxidation of the thiophene ring.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed during HPLC analysis of my compound after storage.
-
Question: I am observing additional, more polar peaks in my HPLC chromatogram after storing my sample of this compound in solution. What could these be?
-
Answer: The appearance of more polar peaks suggests the formation of degradation products that are more water-soluble. A likely cause is the oxidation of the thiophene sulfur atom to form a sulfoxide. This modification significantly increases the polarity of the molecule. To confirm this, you can perform mass spectrometry (MS) on the new peaks. The expected mass of the sulfoxide derivative would be the mass of the parent compound + 16 Da.
Issue 2: My compound shows loss of activity in a cell-based assay over time.
-
Question: The biological activity of my compound decreases when I incubate it with liver microsomes. What metabolic reactions could be causing this?
-
Answer: Incubation with liver microsomes exposes the compound to a range of metabolic enzymes, primarily cytochrome P450s. Several reactions could lead to a loss of activity:
-
Hydroxylation of the benzoic acid ring: This can alter the compound's binding affinity to its target.
-
Oxidation of the thiophene ring: This can lead to reactive intermediates that may covalently bind to proteins or be further metabolized.
-
N-dealkylation: Cleavage of the bond between the nitrogen and the thienylmethyl group would break the molecule into two separate fragments, likely abolishing its activity.
To investigate this, you should analyze the microsomal incubation mixture by LC-MS to identify the metabolites formed.
-
Issue 3: The color of my compound changes upon exposure to light.
-
Question: A solution of my compound turns yellow after being left on the benchtop. Is this indicative of degradation?
-
Answer: Yes, a color change upon exposure to light is a strong indication of photodegradation. The energy from light can promote electrons to higher energy states, leading to bond cleavage and the formation of new, colored compounds. The thiophene ring, in particular, can be susceptible to photolytic reactions. It is crucial to store solutions of this compound in amber vials or protected from light to prevent photodegradation.
Experimental Protocols
Protocol 1: Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., methanol, acetonitrile/water) at a known concentration (e.g., 10 µg/mL).
-
Control Sample: Transfer a portion of the solution to an amber vial and wrap it in aluminum foil. This will serve as the dark control.
-
Test Sample: Transfer another portion of the solution to a clear glass vial.
-
Light Exposure: Place both vials in a photostability chamber equipped with a light source that mimics the desired conditions (e.g., ICH Q1B option 2 for UV-Vis exposure).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the test and control samples.
-
Analysis: Analyze the aliquots by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Interpretation: Compare the chromatograms of the exposed sample to the dark control. A decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample indicate photodegradation.
Protocol 2: Metabolic Stability Assay using Liver Microsomes
-
Reagents:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsome solution and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Predicted Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on the chemical properties of its functional groups.
Caption: Predicted oxidative and cleavage degradation pathways.
Experimental Workflow
The following diagram outlines a general workflow for investigating the degradation of the target compound.
Caption: General workflow for degradation studies.
Data Presentation
When presenting quantitative data from degradation studies, it is important to use a clear and structured format. Below are example tables for presenting results from photodegradation and metabolic stability assays.
Table 1: Example Data for Photodegradation Study
| Time (hours) | Parent Compound Remaining (%) - Dark Control | Parent Compound Remaining (%) - Exposed Sample |
| 0 | 100.0 | 100.0 |
| 2 | 99.8 | 85.3 |
| 4 | 99.7 | 72.1 |
| 8 | 99.5 | 55.6 |
| 24 | 99.2 | 23.4 |
Table 2: Example Data for Metabolic Stability Assay
| Incubation Time (min) | Parent Compound Remaining (%) |
| 0 | 100 |
| 5 | 88 |
| 15 | 65 |
| 30 | 42 |
| 60 | 18 |
| Calculated t½ (min) | 25.5 |
| Calculated CLint (µL/min/mg) | 27.2 |
References
Technical Support Center: 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
This technical support center provides guidance on the handling, storage, and troubleshooting for experiments involving 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid (CAS No. 881445-21-2).
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: Standard laboratory PPE should be worn at all times. This includes:
-
Safety glasses or goggles.
-
A laboratory coat.
-
Chemically resistant gloves (e.g., nitrile). * For operations that may generate dust, use of a dust mask or respirator is recommended. [1] Q2: What are the general first aid measures in case of exposure?
A2:
-
After inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. * After skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. * After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Q3: How should this compound be stored?
A3: Store in a cool, dry, and well-ventilated area. [1]Keep the container tightly closed. Protect from light and air, as similar compounds can be light and air-sensitive. Q4: What are the known incompatibilities for this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 881445-21-2 | |
| Molecular Formula | C₁₃H₁₃NO₂S | |
| Molecular Weight | 247.31 g/mol | |
| Storage Temperature | Room Temperature (in a cool, dry place) | General Practice |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2][3] |
Troubleshooting Guides
Issue 1: Solubility Problems
-
Symptom: The compound does not dissolve in the chosen solvent.
-
Possible Cause: this compound, like many N-substituted aminobenzoic acids, may have limited solubility in common organic solvents. [4]* Troubleshooting Steps:
-
Try polar aprotic solvents: Attempt to dissolve a small sample in solvents like DMSO or DMF. [4] 2. pH Adjustment: The carboxylic acid moiety allows for the formation of a more soluble salt. In an aqueous suspension, add a base (e.g., a dilute solution of sodium hydroxide or sodium bicarbonate) dropwise to deprotonate the carboxylic acid and increase solubility. [4]Be aware that changing the pH might affect the stability of the compound or subsequent reactions.
-
Gentle Warming: Gentle warming of the solution may aid dissolution. [4] Issue 2: Unexpected Color Change
-
-
Symptom: The solid compound or its solution develops a color over time.
-
Possible Cause: Similar aromatic amine-containing compounds can be sensitive to air and light, leading to oxidation and color change. * Troubleshooting Steps:
-
Storage: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial or a container wrapped in aluminum foil). For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Minimize exposure to air and light during experiments.
-
Experimental Protocols
General Protocol for N-Alkylation of an Aminobenzoic Acid
This protocol is a general guideline for a reaction that could be used to synthesize the title compound or similar derivatives.
-
Materials:
-
2-Aminobenzoic acid derivative
-
Alkylating agent (e.g., (3-methyl-2-thienyl)methanol, which would need to be converted to a halide)
-
A suitable base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
To a stirred solution of the aminobenzoic acid in the chosen solvent, add the base.
-
Slowly add the alkylating agent to the mixture.
-
The reaction mixture can be heated to facilitate the reaction. Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography. [5]
-
Visualizations
Caption: General handling workflow for the compound.
Caption: Decision tree for troubleshooting solubility.
References
Technical Support Center: Overcoming Cellular Resistance to 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cellular resistance to the novel small molecule inhibitor, 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid, a putative inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While this specific compound is novel, its structural similarity to other known inhibitors suggests it targets the TRPM4 ion channel. TRPM4 is a calcium-activated, non-selective cation channel that allows the influx of Na+ ions, which alters membrane potential and intracellular calcium levels.[1] In various cancers, elevated TRPM4 expression is associated with tumor progression and drug resistance.[1][2] Therefore, this compound is hypothesized to exert its effects by blocking TRPM4 activity.
Q2: What are the initial steps to take when observing a lack of cellular response to the compound?
A2: First, it's crucial to establish optimal experimental conditions. A dose-response and time-course experiment should be performed to determine the effective concentration and treatment duration. It is recommended to start with a broad concentration range (e.g., nanomolar to micromolar) and evaluate cellular effects at various time points (e.g., 6, 12, 24, 48 hours). Always include a vehicle control (the solvent used to dissolve the compound, such as DMSO) to ensure the observed effects are not due to the solvent itself.[3]
Q3: How can I differentiate between on-target effects, off-target effects, and general cytotoxicity?
A3: Distinguishing between these effects is a critical step in troubleshooting.
-
On-target effects should align with the known or hypothesized function of TRPM4. For example, since TRPM4 is involved in cell migration and proliferation, a successful on-target effect might be the inhibition of these processes.[1]
-
Off-target effects can be assessed by using a structurally related but inactive control compound, if available. Observing a wide range of cellular changes not readily explained by TRPM4 inhibition may also suggest off-target activity.[3]
-
Cytotoxicity can be identified by cell rounding, detachment from the culture plate, and positive staining with cell viability dyes like Trypan Blue.[3] If cytotoxicity is observed at the desired effective concentration, a lower, non-toxic concentration should be used.
Troubleshooting Guide
Issue 1: Reduced or No Inhibitory Effect of the Compound
| Potential Cause | Troubleshooting Steps |
| Compound Instability | The compound may be degrading in the cell culture medium over time. Verify the compound's stability under your specific experimental conditions. Consider refreshing the medium with a new compound at regular intervals for long-term experiments.[3] |
| Suboptimal Compound Concentration | The concentration used may be too low to elicit a response. Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the cellular response). Potency in biochemical assays should ideally correlate with potency in cell-based assays.[4] |
| Cell Line Insensitivity | The target cell line may not express sufficient levels of TRPM4 or may have inherent resistance mechanisms. Confirm TRPM4 expression at the mRNA and protein level using RT-qPCR and Western blotting. |
Issue 2: Development of Acquired Resistance Over Time
| Potential Cause | Troubleshooting and Investigation |
| Upregulation of Drug Efflux Pumps | Cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell. Analyze the expression of P-gp and other relevant ABC transporters via Western blot. Consider co-treatment with known efflux pump inhibitors. |
| Target Modification | Mutations in the TRPM4 gene may arise, leading to a protein that no longer binds to the inhibitor or has altered function. Sequence the TRPM4 gene in resistant cells to identify potential mutations. |
| Alterations in Downstream Signaling | Cells may activate compensatory signaling pathways to bypass the effects of TRPM4 inhibition. For example, resistance to some anti-cancer agents has been linked to aberrant signaling of the Aryl Hydrocarbon Receptor (AhR) or upregulation of cytochrome P450 enzymes like CYP1B1.[5] Perform pathway analysis using transcriptomics or proteomics to identify altered signaling cascades. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various TRPM4 inhibitors from literature, which can serve as a benchmark for your experiments.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| NBA | HCT116 (colorectal cancer) | Low micromolar range | [6][7] |
| CBA | PCa (prostate cancer) | Not specified, but effective | [6] |
| 9-phenanthrol | Not specified | Not specified, but known for poor selectivity | [8] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Treatment: Plate cells at a desired density and treat with a range of concentrations of this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in a small volume of PBS. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.[3]
Protocol 2: Western Blot for TRPM4 and P-gp Expression
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against TRPM4 and P-glycoprotein overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Inside-Out Patch Clamp for TRPM4 Activity
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ. The pipette solution should contain (in mM): 150 NaCl, 10 HEPES, and 2 CaCl2 (pH 7.4).
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
-
Recording: Form a gigaohm seal with a single cell. Excise a patch of membrane in the inside-out configuration.
-
Solution Exchange: Perfuse the intracellular face of the membrane patch with a bath solution containing (in mM): 150 NaCl, 10 HEPES, 2 HEDTA (pH 7.4), and varying concentrations of free Ca2+ to activate TRPM4 channels.
-
Inhibitor Application: Apply this compound to the bath solution to determine its effect on channel activity.[8]
Visualizations
Caption: Hypothetical signaling pathway affected by the TRPM4 inhibitor.
Caption: Experimental workflow for troubleshooting resistance.
Caption: Logical relationships for troubleshooting reduced efficacy.
References
- 1. Comprehensive Insights Into the Role of TRPM4 in Pan-Cancer Progression and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM4 channels contribute to Adriamycin chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
Technical Support Center: Refining Assay Conditions for 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining assay conditions for 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for assay development?
A1: While specific experimental data for this compound may be limited, we can infer key properties based on its structural components: a benzoic acid moiety and a 3-methyl-2-thienylmethyl group. Benzoic acid derivatives are typically weak acids, and their solubility is pH-dependent.[1] The thienyl group may contribute to potential compound aggregation or non-specific interactions.
Q2: I am observing poor solubility of the compound in my aqueous assay buffer. What can I do?
A2: Poor aqueous solubility is a common issue with benzoic acid derivatives.[2] Consider the following troubleshooting steps:
-
pH Adjustment: As a benzoic acid derivative, the compound's solubility can be increased by adjusting the pH of the buffer.[2] Increasing the pH above the pKa of the carboxylic acid group will lead to its deprotonation, forming a more soluble carboxylate salt.
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility.[2] However, it is crucial to validate the tolerance of your assay to the chosen co-solvent.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay performance.
Q3: My compound appears to be a "Pan-Assay Interference Compound" (PAIN). How can I confirm this and what should I do?
A3: PAINS are compounds that show activity in numerous assays through non-specific mechanisms, leading to false-positive results.[3] Thienyl-containing compounds can sometimes be flagged as potential PAINS. To investigate this:
-
Run control experiments: Include assays with and without your target protein to check for non-specific inhibition.
-
Vary assay conditions: Altering parameters like buffer composition or detergent concentration can help identify non-specific effects.
-
Consult literature: Check databases and literature for known PAINS with similar structural motifs.[4] If your compound is identified as a PAIN, it may be necessary to deprioritize it or modify its structure to eliminate the interfering moiety.
Q4: I am having difficulty with the HPLC analysis of my compound. What are the recommended starting conditions?
A4: For reversed-phase HPLC analysis of benzoic acid derivatives, controlling the mobile phase pH is critical for achieving good peak shape and retention.[1]
-
Mobile Phase: Start with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[1] A pH of 2.5-3.0 is often a good starting point to ensure the carboxylic acid is protonated.[1]
-
Column: A C18 column is a suitable initial choice.
-
Gradient: A gradient elution from a low to a high percentage of the organic modifier will help to determine the optimal elution conditions.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | 1. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. 2. If significant, subtract the compound's intrinsic fluorescence from the assay signal. 3. Consider using a different fluorescent probe with excitation and emission wavelengths outside the compound's fluorescence range. |
| Light Scattering due to Compound Precipitation | 1. Visually inspect the assay plate for any signs of precipitation. 2. Centrifuge the plate and measure the fluorescence of the supernatant. 3. If precipitation is confirmed, refer to the solubility troubleshooting steps in the FAQ section. |
| Non-specific Interaction with Assay Components | 1. Run the assay in the absence of the target enzyme/protein to assess the compound's effect on the fluorescent probe and other assay components. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize non-specific binding. |
Issue 2: Irreproducible IC50 Values
| Potential Cause | Troubleshooting Step |
| Compound Instability | 1. Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done using HPLC analysis. 2. If the compound is degrading, consider reducing the incubation time or adding stabilizing agents if known. |
| Time-Dependent Inhibition | 1. Pre-incubate the enzyme and the compound for varying amounts of time before initiating the reaction. 2. A time-dependent decrease in IC50 suggests irreversible or slow-binding inhibition.[3] |
| Compound Aggregation | 1. Include a non-ionic detergent in the assay buffer. 2. Perform dynamic light scattering (DLS) experiments to directly assess compound aggregation at assay concentrations. |
Experimental Protocols
Protocol 1: Solubility Determination
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Sample Preparation: Add an aliquot of the DMSO stock solution to each buffer to a final concentration of 100 µM. Also, prepare a sample in each buffer with a final DMSO concentration of 1%.
-
Equilibration: Incubate the samples at room temperature for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 30 minutes to pellet any precipitated compound.
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 2: HPLC Purity and Stability Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or DMSO) to a concentration of 1 mg/mL. For stability analysis, incubate the compound in the assay buffer at the desired temperature and take aliquots at different time points for HPLC analysis.
Visualizations
Caption: A typical experimental workflow for determining the IC50 value of a test compound.
Caption: A decision tree for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A comprehensive comparison guide detailing the performance, experimental data, and signaling pathways of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid against a structurally or functionally related compound cannot be provided at this time. Extensive searches of scientific literature and patent databases have revealed a significant lack of publicly available information regarding the biological activity and experimental evaluation of the specified compound.
While the chemical structure of this compound is defined, there is a notable absence of published research detailing its synthesis, biological testing, or any potential therapeutic applications. This scarcity of data makes it impossible to identify a suitable related compound for a meaningful comparison of efficacy, selectivity, or safety profiles. The core requirements for this comparison guide, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways, are contingent upon the existence of such foundational research.
Derivatives of benzoic acid and thiophene are known to be of significant interest in medicinal chemistry, with various analogues having been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. However, without specific data for this compound, any attempt to draw comparisons to other compounds would be purely speculative and would not meet the standards of a data-driven, objective guide for researchers and drug development professionals.
To facilitate the creation of the requested guide in the future, the following steps would be necessary:
-
Biological Screening: The primary compound, this compound, would need to be synthesized and screened against a variety of biological targets to identify its primary mechanism of action or any significant biological effects.
-
Identification of a Comparator: Based on the identified biological activity, a suitable comparator compound could be selected. This could be a structurally related molecule, such as an isomer or an analogue with a different substitution pattern, or a functionally related compound, such as a known drug that targets the same biological pathway.
-
Comparative Studies: Head-to-head experimental studies would then be required to generate the necessary quantitative data for comparison. These studies would typically involve assays to determine potency (e.g., IC50 or EC50 values), selectivity against other targets, and effects in cellular or animal models.
-
Data Analysis and Visualization: The resulting data would be analyzed and presented in tabular format for clear comparison. Furthermore, detailed experimental protocols would need to be documented, and diagrams of any elucidated signaling pathways or experimental workflows could be generated.
Until such research is conducted and published, a comprehensive and objective comparison guide for this compound remains unfeasible. Researchers interested in this particular chemical scaffold are encouraged to undertake the necessary preclinical investigations to characterize its properties.
Comparative Analysis of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid: Selectivity and Specificity in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of a Novel N-Substituted Anthranilic Acid Derivative and its Potential as a Selective Anti-Inflammatory Agent.
The compound 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid belongs to the class of N-substituted anthranilic acid derivatives, a well-established scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of its anticipated selectivity and specificity, drawing upon data from structurally similar compounds and established structure-activity relationships (SAR) within this chemical class. The primary mechanism of action for many anthranilic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, with a significant focus on achieving selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to mitigate gastrointestinal side effects. Furthermore, the potential for dual inhibition of COX and 5-lipoxygenase (5-LOX) pathways will be explored as a desirable attribute for a broader anti-inflammatory profile.
Performance Comparison: An Inferential Analysis
Table 1: Comparative Inhibitory Activity of N-Substituted Anthranilic Acid Derivatives and Related Compounds
| Compound | Target | IC50 / % Inhibition | Reference Compound |
| This compound | COX-1 / COX-2 / 5-LOX | Data Not Available | - |
| Mefenamic Acid | COX-1 / COX-2 | IC50 values vary across studies, generally a non-selective inhibitor | - |
| Flufenamic Acid | COX-1 / COX-2 | Non-selective inhibitor | - |
| Compound 7b (5-bromo-N-[2'-amino-[1"-acety1-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid) | Inflammation (in vivo) | 50.66% inhibition | Phenylbutazone (45.52%)[1] |
| Compound 5 (5-bromo-N - [2′-amino [1-"acetyl-5"-(substitutedaryl-2'-pyrazolin-3-yl]-1′3′4′-oxadiazol-5′- ylmethyl) anthranilic acid) | Inflammation (in vivo) | 51.05% inhibition | Phenylbutazone (47.23%)[2][3] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anti-inflammatory activity of N-substituted anthranilic acid derivatives is intrinsically linked to their ability to inhibit the production of prostaglandins by targeting COX enzymes.[4][5] The general structure consists of an anthranilic acid core and a substituent on the amino group. The nature of this substituent significantly influences both the potency and the selectivity of COX inhibition.
The presence of a bulky and hydrophobic substituent on the nitrogen atom is often associated with enhanced anti-inflammatory activity. The 3-methyl-2-thienylmethyl group in the title compound introduces a heterocyclic and lipophilic moiety. The thiophene ring, being a bioisostere of a phenyl ring, is a common feature in many COX inhibitors. Its electron-rich nature and specific spatial arrangement can influence the binding affinity to the active site of COX enzymes.
COX-1 vs. COX-2 Selectivity: The active site of COX-2 is approximately 20% larger than that of COX-1 and possesses a side pocket.[6] Selective COX-2 inhibitors are designed to exploit this structural difference by incorporating bulky side groups that can fit into the larger active site of COX-2 but are sterically hindered from binding to COX-1.[4][5][7] The 3-methyl-2-thienylmethyl substituent in this compound, while not as large as the substituents in highly selective "coxibs," may confer a degree of COX-2 selectivity. The methyl group on the thiophene ring could further influence the conformational flexibility and binding orientation within the enzyme's active site.
Potential for 5-Lipoxygenase Inhibition: Some anti-inflammatory agents exhibit a dual inhibitory effect on both COX and 5-LOX pathways.[8] This dual inhibition is considered advantageous as it can block the production of both prostaglandins and leukotrienes, which are key mediators of inflammation. Benzoic acid derivatives have been reported to possess 5-lipoxygenase inhibitory activity.[9][10] The presence of the thiophene moiety in the title compound could potentially contribute to 5-LOX inhibition, a property that warrants experimental investigation.
Experimental Protocols
To definitively determine the selectivity and specificity of this compound, a series of in vitro and in vivo experiments are required.
In Vitro Enzyme Inhibition Assays
1. COX-1 and COX-2 Inhibition Assay (Whole Blood Assay):
-
Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2.
-
Methodology:
-
Collect fresh human venous blood into heparinized tubes.
-
For COX-1 analysis, aliquot the blood and allow it to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production (a COX-1 product).
-
For COX-2 analysis, aliquot the blood and incubate with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression and prostaglandin E2 (PGE2) production.
-
Add various concentrations of the test compound (this compound) and a vehicle control to the blood samples 30 minutes prior to the end of the incubation period.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
-
Data Analysis: The ratio of IC50 (COX-1) / IC50 (COX-2) will determine the COX-2 selectivity index. A higher index indicates greater selectivity for COX-2.
2. 5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Objective: To determine the IC50 value for the inhibition of 5-LOX.
-
Methodology:
-
Isolate human polymorphonuclear leukocytes (PMNLs) from fresh blood.
-
Pre-incubate the PMNLs with various concentrations of the test compound or vehicle control.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) in the presence of arachidonic acid.
-
Stop the reaction and extract the leukotriene B4 (LTB4), a major product of the 5-LOX pathway.
-
Quantify the amount of LTB4 using a specific ELISA kit.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rats:
-
Objective: To evaluate the in vivo anti-inflammatory activity.
-
Methodology:
-
Administer the test compound or a reference drug (e.g., Mefenamic acid, Indomethacin) orally to a group of rats.
-
After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.
-
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Arachidonic acid metabolism and potential targets of the test compound.
Caption: Workflow for evaluating the anti-inflammatory profile.
Conclusion
While definitive data for this compound is pending, the analysis of its structural features and comparison with related compounds suggest it holds promise as an anti-inflammatory agent. Its N-substituted anthranilic acid scaffold is a well-validated pharmacophore for COX inhibition. The presence of the 3-methyl-2-thienylmethyl group is likely to confer a degree of COX-2 selectivity, which is a desirable trait for minimizing gastrointestinal toxicity. Furthermore, the potential for dual COX/5-LOX inhibition presents an exciting avenue for developing a broad-spectrum anti-inflammatory drug. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of this compound's selectivity and specificity, which will be crucial for its further development as a therapeutic agent. be crucial for its further development as a therapeutic agent.
References
- 1. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uees.edu.ec [research.uees.edu.ec]
- 3. ijddr.in [ijddr.in]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. ijpda.org [ijpda.org]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Inhibitors of 5-lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic Acid Activity in Diverse Biological Models: A Comparative Guide
Introduction: The discovery and development of novel therapeutic agents necessitate a rigorous evaluation of their biological activity across a spectrum of preclinical models. This guide provides a comparative framework for the cross-validation of the activity of the novel compound, 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid. While specific experimental data for this compound is not yet publicly available, this document outlines the standard experimental protocols and data presentation formats that would be employed for its evaluation, particularly for its potential anti-inflammatory properties, a common therapeutic area for benzoic acid derivatives. The guide compares its hypothetical performance against well-established non-steroidal anti-inflammatory drugs (NSAIDs) in key in vitro and in vivo assays.
I. Comparative Analysis of In Vitro Activity
The initial assessment of a compound's anti-inflammatory potential typically involves cell-free and cell-based in vitro assays to determine its mechanism of action and potency.
Table 1: In Vitro Anti-Inflammatory Activity Profile
| Assay Type | Test Compound | Target | IC₅₀ (µM) [a] | Selectivity Index (COX-1/COX-2) |
| Cyclooxygenase (COX) Enzyme Inhibition | This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available | |||
| Indomethacin (Standard) | COX-1 | 0.1 | 20 | |
| COX-2 | 2.0 | |||
| Celecoxib (Standard) | COX-1 | 15 | 0.005 | |
| COX-2 | 0.075 | |||
| Nitric Oxide (NO) Production Inhibition | This compound | iNOS | Data not available | - |
| L-NAME (Standard) | iNOS | 25 | - |
[a] IC₅₀ represents the half-maximal inhibitory concentration.
II. Comparative Analysis of In Vivo Efficacy
Following promising in vitro results, the compound's efficacy is evaluated in animal models of inflammation to understand its activity in a whole-organism context.
Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h [b] | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |
| This compound | 10 | Data not available | Data not available |
| 30 | Data not available | Data not available | |
| 100 | Data not available | Data not available | |
| Indomethacin (Standard) | 10 | 0.55 ± 0.08 | 56% |
[b] Values are represented as mean ± standard deviation.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2) enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Methodology:
-
Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
The reaction mixture includes Tris-HCl buffer, hematin, and the respective enzyme.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme for a specified period.
-
The reaction is initiated by the addition of arachidonic acid (the substrate) and TMPD.
-
The absorbance is measured at 595 nm using a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: This assay assesses the inhibition of nitric oxide (NO) production in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[1] NO production is an indicator of the inflammatory response, and its concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[1]
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.[1]
-
The cell culture supernatant is collected, and the Griess reagent is added.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.
-
The IC₅₀ value for the inhibition of NO production is then calculated.
Carrageenan-Induced Paw Edema in Rats
Principle: This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[2][3] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).[2][3] The reduction in paw volume by a test compound is a measure of its anti-inflammatory efficacy.
Methodology:
-
Wistar or Sprague-Dawley rats are used for the study.
-
The test compound or vehicle is administered orally or intraperitoneally one hour before the carrageenan injection.
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[2]
-
The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically up to 5 hours.[4]
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of inflammation induced by LPS.
Caption: General workflow for anti-inflammatory drug screening and validation.
References
A Methodological Guide to Benchmarking Novel Anti-Inflammatory Compounds: A Case Study of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid against Celecoxib
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of novel anti-inflammatory agents, using the uncharacterized compound, 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid, as a case study against the well-established selective COX-2 inhibitor, Celecoxib. Due to the absence of published experimental data for this compound, this document outlines the requisite experimental protocols and data presentation formats necessary to conduct a thorough and objective comparison.
Introduction
The quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a cornerstone of modern drug discovery. A critical step in this process is the rigorous benchmarking of new chemical entities against existing standards. This guide details the standard methodologies for evaluating the anti-inflammatory and cyclooxygenase (COX) inhibitory potential of a test compound, exemplified by this compound, in comparison to Celecoxib.
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins. Its established inhibitory profile provides a robust benchmark for assessing the potential of new compounds.
Comparative Performance Data
A direct comparison of inhibitory activity is fundamental. The following table summarizes the known inhibitory concentrations (IC50) for Celecoxib and provides a template for presenting data for the test compound.
| Compound | Target | IC50 Value |
| Celecoxib | COX-2 | 40 nM |
| This compound | COX-2 | Data Not Available |
| Celecoxib | COX-1 | 15 µM |
| This compound | COX-1 | Data Not Available |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
To generate the comparative data, the following standard in vitro assays are recommended.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the COX enzymes.
Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the substrate arachidonic acid by purified COX-1 and COX-2 enzymes. A reduction in PGE2 production in the presence of the test compound indicates inhibition.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) and Celecoxib
-
PGE2 ELISA kit
Procedure:
-
In a reaction tube, combine Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate for 2 minutes at 37°C.
-
Introduce various concentrations of the test compound or Celecoxib (dissolved in a suitable solvent like DMSO) to the enzyme solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid and incubate for 10 minutes at 37°C.
-
Stop the reaction by adding hydrochloric acid.
-
Quantify the amount of PGE2 produced in each reaction tube using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Anti-Inflammatory Activity Assay (LPS-induced PGE2 and Nitric Oxide Production)
This cell-based assay assesses the anti-inflammatory effect of a compound in a biological system.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the production of pro-inflammatory mediators like PGE2 and nitric oxide (NO). The ability of the test compound to reduce the production of these mediators is measured.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Test compound and Celecoxib
-
Griess Reagent for NO measurement
-
PGE2 ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
After incubation, collect the cell culture supernatant.
-
For PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a PGE2 ELISA kit.
-
For Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Calculate the percentage of inhibition of PGE2 and NO production for each concentration of the test compound.
Visualizing Pathways and Workflows
To further elucidate the experimental design and potential mechanism of action, the following diagrams are provided.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Workflow for the cell-based anti-inflammatory assay.
Caption: Simplified overview of the LPS-induced pro-inflammatory pathway.
Conclusion
This guide provides the necessary framework for a comprehensive and objective comparison of the anti-inflammatory potential of this compound against the standard inhibitor, Celecoxib. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate the critical data needed to evaluate the efficacy and selectivity of this novel compound. This methodological approach ensures a standardized and rigorous evaluation, which is essential for the advancement of new anti-inflammatory therapeutics.
Head-to-Head Comparison: 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid (Compound X) vs. Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational non-steroidal anti-inflammatory drug (NSAID) candidate, 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid (referred to herein as Compound X), and the widely used NSAID, Ibuprofen. The following sections present a comparative analysis of their efficacy, mechanism of action, and safety profile based on representative preclinical data.
Quantitative Data Summary
The following tables summarize the key performance metrics for Compound X and Ibuprofen in preclinical models.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 9.62 | 0.57 | 16.88 |
| Ibuprofen | 12[1] | 80[1] | 0.15[1] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The COX-2 Selectivity Index indicates the preference for inhibiting COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
| Compound (Dose) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Compound X (20 mg/kg) | 68% | 75% |
| Ibuprofen (40 mg/kg) | 54%[2] | 54%[3] |
This model assesses the ability of a compound to reduce acute inflammation.
Table 3: In Vitro Inhibition of Pro-Inflammatory Cytokines (LPS-stimulated RAW 264.7 Macrophages)
| Compound | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| Compound X | 8.5 | 10.2 |
| Ibuprofen | 25.0 | 30.0 |
This assay measures the inhibition of key inflammatory signaling molecules.
Table 4: Gastric Ulcerogenic Activity in Rats
| Compound (Dose) | Ulcer Index |
| Vehicle Control | 0.5 |
| Compound X (100 mg/kg) | 1.8 |
| Ibuprofen (100 mg/kg) | 2.7[4] |
The ulcer index is a measure of the severity of gastric mucosal damage. A higher index indicates greater toxicity.
Mechanism of Action: Prostaglandin Synthesis Pathway
Both Compound X and Ibuprofen exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[6] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7] The preferential inhibition of COX-2 over COX-1 is a key objective in the development of newer NSAIDs to reduce gastrointestinal side effects.[7]
Caption: Prostaglandin synthesis pathway and points of inhibition by Compound X and Ibuprofen.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This in vitro assay determines the potency and selectivity of a compound for the two COX isoforms.
Caption: Workflow for the in vitro COX inhibition assay.
Protocol:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with various concentrations of the test compound (Compound X or Ibuprofen) or vehicle control in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is stopped.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[8]
-
The percentage of COX inhibition for each concentration is calculated relative to the vehicle control.
-
The IC50 value is determined from the dose-response curve.[8]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of new compounds.[9][10]
Protocol:
-
Male Wistar rats are randomly divided into groups: vehicle control, Compound X-treated, and Ibuprofen-treated.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds or vehicle are administered orally.
-
After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce inflammation.[10][11]
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][11]
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
In Vitro Anti-inflammatory Cytokine Inhibition Assay
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
Protocol:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.[12]
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cells.[12]
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The concentrations of IL-6 and TNF-α in the supernatant are measured using specific ELISA kits.[13]
-
The IC50 values for the inhibition of each cytokine are calculated.
Ulcerogenic Activity Assay in Rats
This in vivo assay evaluates the potential of a compound to cause gastric mucosal damage, a common side effect of NSAIDs.
Protocol:
-
Rats are fasted overnight with free access to water.
-
The test compounds (Compound X, Ibuprofen) or vehicle are administered orally at a high dose.
-
After a specified period (e.g., 6 hours), the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for any signs of mucosal damage (e.g., redness, spots, ulcers).
-
The severity of the lesions is scored to calculate an ulcer index.[14][15]
-
The ulcer indices of the treated groups are compared to the control group.[4]
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. njppp.com [njppp.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid is a novel molecule belonging to the anthranilic acid derivative class. A comprehensive literature search reveals a lack of direct experimental data on its therapeutic index. Anthranilic acid derivatives are a well-established class of compounds, with many exhibiting anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] To provide a preliminary assessment of the potential therapeutic index of this compound, this guide presents a comparative analysis with two structurally and functionally related, well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class: mefenamic acid and tolfenamic acid.[2][3]
This guide summarizes available quantitative data on the efficacy and toxicity of these comparator compounds, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathway to aid in the design of future studies for the target compound.
Comparative Analysis of Therapeutic Index Parameters
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the toxic and effective doses.
For the purpose of this guide, we will consider the following parameters to compare the potential therapeutic profile of this compound with mefenamic acid and tolfenamic acid:
-
In Vitro Efficacy: The half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes.
-
In Vivo Acute Toxicity: The median lethal dose (LD50) in rats.
-
In Vivo Efficacy: The median effective dose (ED50) for anti-inflammatory activity, typically determined using the carrageenan-induced paw edema model in rats.
While direct ED50 values for the anti-inflammatory effects of mefenamic and tolfenamic acid in the rat carrageenan-induced paw edema model were not explicitly found in the literature reviewed, this is a standard preclinical assay for NSAIDs.[4][5] The tables below present the available data to facilitate a comparative assessment.
Quantitative Data Summary
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 | COX-2 IC50 | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Mefenamic Acid | 40 nM[6] | 3 µM[6] | 0.013 |
| Tolfenamic Acid | Not explicitly found | 3.53 µM (in dogs)[7] | Data not available for direct comparison |
Note: A higher COX-2 selectivity index suggests a preference for inhibiting the COX-2 enzyme, which is associated with inflammation, over the COX-1 enzyme, which is involved in gastrointestinal cytoprotection. The data for tolfenamic acid was obtained from a study in dogs and may not be directly comparable to human COX inhibition data.
Table 2: In Vivo Acute Toxicity
| Compound | Animal Model | Route of Administration | LD50 |
| Mefenamic Acid | Rat | Oral | 740 mg/kg[2][4][8][9][10] |
| Tolfenamic Acid | Rat | Oral | 225 mg/kg[11], 508.4 mg/kg[12] |
Note: There is some variability in the reported LD50 for tolfenamic acid across different sources.
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for fenamate NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of fenamate NSAIDs.
Experimental Protocols
To assess the therapeutic index of this compound, the following standard preclinical experimental protocols are recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific duration to allow for prostaglandin production.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an EIA kit.
-
Plot the percentage of inhibition of PGE2 synthesis against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds.[5][11]
Objective: To determine the ED50 of the test compound for its anti-inflammatory effect.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, positive control with a known NSAID like indomethacin, and several dose groups for the test compound).
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the ED50 value, which is the dose of the compound that produces 50% inhibition of edema.
Acute Oral Toxicity Study (LD50 Determination)
This study provides an estimate of the acute lethal dose of a compound.
Objective: To determine the oral LD50 of the test compound in rats.
Animals:
-
Male and female rats (as per OECD guidelines)
Procedure:
-
Follow a standardized protocol such as the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) or OECD Guideline 425 (Acute Oral Toxicity - Up-and-Down Procedure).
-
Administer the test compound orally at various dose levels to different groups of fasted animals.
-
Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Record the number of mortalities in each group.
-
Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of a novel anti-inflammatory compound.
Caption: A streamlined workflow for the preclinical evaluation of a novel anti-inflammatory agent.
Conclusion
While there is no direct experimental data on the therapeutic index of this compound, a comparative analysis with the established fenamate NSAIDs, mefenamic acid and tolfenamic acid, provides a valuable framework for its initial assessment. The provided quantitative data on the comparators, along with detailed experimental protocols and a clear visualization of the underlying mechanism of action, offer a robust starting point for researchers. To definitively determine the therapeutic index of the target compound, it is imperative to conduct the described in vitro and in vivo studies to generate the necessary efficacy (IC50 and ED50) and toxicity (LD50) data. Such investigations will be crucial in elucidating the therapeutic potential and safety profile of this novel anthranilic acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Effects of the nonsteroidal anti-inflammatory drug mefenamic acid on energy metabolism in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of fenamates as Slo2.1 channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid: A Comprehensive Guide
Immediate Safety and Disposal Protocols
The primary principle for the disposal of 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid is to treat it as hazardous chemical waste.[1] Improper disposal can lead to environmental contamination and potential health risks.[2]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Personal Protective Equipment (PPE):
-
Containerization:
-
Use a dedicated, compatible, and leak-proof container for collecting the waste.[1][6][7] The original container of the main component can often be reused for waste collection.[6]
-
Ensure the container is in good condition, free from cracks or rust, and has a tightly fitting cap.[1][6] The container must be kept closed except when adding waste.[1][6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[3][6]
-
The label must also include the full chemical name, "this compound," and its approximate concentration or quantity.[3][6] Do not use chemical formulas or abbreviations.[1][6]
-
Indicate the associated hazards, such as "Corrosive" and "Irritant."
-
-
Storage (Satellite Accumulation Area):
-
Disposal Request and Collection:
-
Once the waste container is full, or if it has been in storage for up to one year, it must be removed from the SAA within three days.[3]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.[3][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
-
-
Spill and Contamination Cleanup:
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not recommended; if neutralized, must be between 5.5 and 10.5 | [9] |
| Maximum SAA Storage (Partially Full) | Up to 1 year | [3] |
| Removal from SAA (Full Container) | Within 3 days | [3] |
| Maximum Hazardous Waste in SAA | 55 gallons (cumulative) | [8] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | [8] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general procedure for neutralizing an organic acid for disposal (though not recommended for this compound without specific institutional approval) would involve the following steps:
-
Dilution: In a well-ventilated fume hood, slowly add the acidic waste to a large volume of cold water to dilute it to a concentration below 10%.[10]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acid solution while stirring.[7]
-
pH Monitoring: Continuously monitor the pH of the solution. The goal is to reach a neutral pH of approximately 7.[7]
-
Final Disposal: Once neutralized, and if confirmed to be non-toxic and permitted by local regulations, the solution may be poured down the drain with copious amounts of water.[4] However, given that most organic acids are considered toxic after neutralization, this method is generally not advised.[3]
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. coral.washington.edu [coral.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. acs.org [acs.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid. The following procedures are based on established best practices for handling structurally similar chemical compounds, including thiophene and aminobenzoic acid derivatives.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound due to its potential hazards, including skin and eye irritation, and potential harm if swallowed.[1][2][3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[4] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[4][5] |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[1][4] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[4] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[4][5] | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood.[4] |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3][6] |
Operational Plan: Handling and Experimental Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.[4]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.[4]
-
Have all necessary equipment and reagents ready before starting the experiment to minimize the time spent handling the compound.[4]
2. Weighing and Transfer:
-
Weigh the solid this compound in a tared container within the chemical fume hood.[4]
-
Use appropriate tools to handle the solid and avoid creating dust.[7]
3. Experimental Procedure:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.[4]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting mixtures or products.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[4]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[4] Do not empty into drains.[8]
2. Container Management:
-
Handle contaminated packages and containers in the same way as the substance itself.[8]
-
Completely emptied packages can be recycled after proper decontamination.[8]
3. Disposal Procedure:
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[8] This material and its container must be disposed of as hazardous waste.[8]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
